Piperoxan
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMMUBOEFYJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046269 | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-39-2 | |
| Record name | Piperoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Piperoxan on α2-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan (B1220614), a benzodioxane derivative, is a classical α-adrenoceptor antagonist with a notable selectivity for the α2-adrenoceptor subtype over the α1-adrenoceptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at α2-adrenoceptors, consolidating key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary mechanism of this compound involves competitive antagonism at α2-adrenoceptors, thereby inhibiting the actions of endogenous agonists like norepinephrine (B1679862). This blockade disrupts the canonical Gαi-protein coupled signaling cascade, leading to a disinhibition of adenylyl cyclase and subsequent modulation of downstream effectors such as the ERK/MAPK pathway. This guide is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering a granular understanding of this compound's molecular interactions and functional consequences at α2-adrenoceptors.
Introduction
α2-Adrenoceptors are a class of G-protein coupled receptors (GPCRs) that play a pivotal role in regulating the sympathetic nervous system and various physiological processes. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), and their activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. α2-Adrenoceptors are categorized into three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions.
This compound has been historically utilized as a pharmacological tool to investigate the physiological and pathological roles of α2-adrenoceptors. Its antagonistic properties make it a valuable agent for dissecting the signaling pathways and functional outcomes associated with α2-adrenoceptor activation. This guide delves into the specifics of this compound's interaction with these receptors, presenting quantitative binding data, functional antagonism, and the experimental protocols used to elucidate these characteristics.
Binding Affinity of this compound at α2-Adrenoceptor Subtypes
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The binding affinity of this compound for the human α2A, α2B, and α2C adrenoceptor subtypes has been determined through radioligand binding assays.
Table 1: Binding Affinity (KD) of this compound for Human α2-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Log KD (M) | KD (nM) |
| α2A | -6.83 ± 0.08 | 148 |
| α2B | -6.21 ± 0.09 | 617 |
| α2C | -6.61 ± 0.06 | 245 |
Data extracted from Baker, J. G. (2022). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives, 10, e00924.
These data indicate that this compound exhibits a moderate affinity for all three α2-adrenoceptor subtypes, with a slight preference for the α2A subtype.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in Table 1 were determined using a whole-cell radioligand binding assay with the non-selective α2-adrenoceptor antagonist [3H]-rauwolscine.
Objective: To determine the equilibrium dissociation constant (KD) of this compound for the human α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
[3H]-rauwolscine (radioligand).
-
This compound hydrochloride.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Microplates and filtration apparatus.
Methodology:
-
Cell Culture: CHO cells expressing the respective α2-adrenoceptor subtype are cultured to confluence in appropriate media.
-
Assay Setup: The assay is performed in microplates. Each well contains a fixed concentration of [3H]-rauwolscine and varying concentrations of the competing ligand, this compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient duration to allow binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-rauwolscine (IC50) is determined by non-linear regression analysis of the competition binding data. The KD of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation:
KD = IC50 / (1 + [L]/KD,L)
where [L] is the concentration of the radioligand and KD,L is the equilibrium dissociation constant of the radioligand.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Antagonism of α2-Adrenoceptor Signaling
This compound acts as a competitive antagonist, meaning it binds to the same site on the α2-adrenoceptor as endogenous agonists but does not activate the receptor. This blockade prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase. Activation of the receptor by an agonist leads to the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase activity, resulting in decreased production of cAMP. This compound, by blocking agonist binding, prevents this inhibition, thereby maintaining or restoring adenylyl cyclase activity and cAMP levels.
Signaling Pathway of α2-Adrenoceptor and this compound's Action
Caption: α2-adrenoceptor signaling and this compound's antagonistic effect.
Experimental Protocol: Adenylyl Cyclase Functional Assay
The functional antagonism of this compound can be quantified by its ability to reverse the agonist-induced inhibition of adenylyl cyclase activity. This is often measured by quantifying the accumulation of cAMP in cells.
Objective: To determine the potency of this compound in antagonizing the α2-adrenoceptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the target α2-adrenoceptor subtype.
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α2-Adrenoceptor agonist (e.g., UK-14,304, dexmedetomidine).
-
This compound hydrochloride.
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Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, RIA, or HTRF).
Methodology:
-
Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Antagonist Addition: Cells are then treated with varying concentrations of this compound.
-
Agonist Stimulation: Following the antagonist, a fixed concentration of an α2-adrenoceptor agonist is added to inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase to a measurable level.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable assay kit.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is plotted against the this compound concentration. This allows for the determination of the IC50 of this compound in this functional context. A Schild analysis can be performed by repeating the agonist dose-response curve in the presence of different fixed concentrations of this compound to determine the pA2 value, which is a measure of the antagonist's potency.
Workflow for Adenylyl Cyclase Functional Assay
Caption: Workflow of a functional adenylyl cyclase assay.
Modulation of Downstream Signaling: ERK Phosphorylation
The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade modulated by α2-adrenoceptors. The activation of α2-adrenoceptors can lead to either stimulation or inhibition of ERK phosphorylation, depending on the cell type and specific signaling context. As an antagonist, this compound would be expected to block these agonist-induced effects on ERK phosphorylation.
Experimental Protocol: Western Blot for ERK Phosphorylation
The effect of this compound on agonist-mediated ERK phosphorylation can be assessed using Western blotting to detect the phosphorylated form of ERK (p-ERK).
Objective: To determine if this compound can reverse the α2-adrenoceptor agonist-induced changes in ERK phosphorylation.
Materials:
-
Cells expressing the target α2-adrenoceptor subtype.
-
α2-Adrenoceptor agonist.
-
This compound hydrochloride.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time, followed by stimulation with an α2-adrenoceptor agonist.
-
Cell Lysis: After treatment, cells are washed and then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-ERK. The membrane is then washed and incubated with a secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. The effect of this compound on agonist-induced ERK phosphorylation is then determined.
Logical Relationship of this compound's Effect on ERK Phosphorylation
Caption: Logical flow of this compound's influence on ERK signaling.
Conclusion
This compound serves as a valuable pharmacological tool for the study of α2-adrenoceptors due to its established antagonistic properties. Its mechanism of action is centered on the competitive blockade of all three α2-adrenoceptor subtypes, with a moderate affinity and a slight preference for the α2A subtype. This antagonism effectively prevents the Gαi-mediated inhibition of adenylyl cyclase and modulates other downstream signaling pathways, such as ERK phosphorylation. The detailed experimental protocols provided in this guide offer a framework for the quantitative assessment of this compound's binding and functional characteristics. A thorough understanding of this compound's mechanism of action is essential for its appropriate use in preclinical research and for the development of more selective and potent α2-adrenoceptor ligands for therapeutic applications.
The Dawn of a New Therapeutic Era: A Technical Guide to the History and Discovery of Piperoxan, the First Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal discovery of Piperoxan (benodaine), the first compound identified to possess antihistaminic properties. The narrative details the historical context of its development in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute, its initial investigation as an α-adrenergic antagonist, and the pivotal experiments that unveiled its ability to counteract histamine-induced effects. This document outlines the synthesis of this compound, elucidates the key signaling pathways it interacts with, and discusses the toxicological findings that precluded its clinical use, thereby paving the way for the development of subsequent generations of safer and more effective antihistamines. This guide serves as a valuable resource for researchers in pharmacology and drug discovery, offering insights into the foundational moments of antihistamine research.
Introduction: The Quest for Histamine Antagonists
In the early 20th century, the physiological and pathological roles of histamine, a biogenic amine, were becoming increasingly apparent. Its involvement in allergic reactions and anaphylactic shock spurred a dedicated search for compounds that could counteract its effects. It was within this scientific landscape that the pioneering work on this compound unfolded, marking a landmark achievement in medicinal chemistry and pharmacology.
The Discovery of this compound: A Serendipitous Finding
This compound, also known as benodaine, was first synthesized in the early 1930s by the team of Ernest Fourneau and Daniel Bovet at the Pasteur Institute in Paris.[1] Initially, their research was not focused on histamine, but rather on the development of α-adrenergic blocking agents.[1] During the pharmacological screening of a series of benzodioxan derivatives, they observed that this compound exhibited a protective effect against histamine-induced bronchospasm in guinea pigs. This serendipitous discovery, published in 1933, marked the birth of the first antihistamine.[1] For his extensive work on synthetic compounds that block the action of various body substances, including the discovery of antihistamines, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of the benzodioxan core followed by the addition of the piperidine (B6355638) moiety.
Synthetic Pathway
The synthesis of this compound proceeds as follows:
-
Condensation: Catechol is condensed with epichlorohydrin (B41342) in the presence of a base.
-
Ring Formation: The phenoxide anion attacks the epoxide, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
-
Halogenation: The hydroxyl group is then replaced with a chlorine atom using thionyl chloride, yielding 2-chloromethyl-1,4-benzodioxane.
-
Displacement: Finally, the chlorine is displaced by piperidine to yield this compound.[1]
References
An In-Depth Technical Guide to Piperoxan (Benodaine): Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan, also known as Benodaine, holds a significant place in pharmacological history as the first antihistamine to be discovered and as an early alpha-adrenergic blocking agent. Developed in the 1930s by Ernest Fourneau and Daniel Bovet, this benzodioxan derivative was initially investigated for its sympatholytic properties. It was formerly used as a diagnostic agent for pheochromocytoma and as an antihypertensive agent. However, its clinical utility was ultimately limited by adverse effects, including a notable central nervous system (CNS) stimulatory action, and the development of more selective and safer compounds. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and associated experimental protocols.
Chemical Structure and Identification
This compound is a derivative of benzodioxan with a piperidine (B6355638) moiety. The chemical structure and identification details are summarized below.
| Identifier | Value |
| IUPAC Name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine |
| Synonyms | Benodaine, Piperoxane, Fourneau 933, 933F, F-933 |
| CAS Number | 59-39-2 (Free Base), 135-87-5 (Hydrochloride) |
| Chemical Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol (Free Base), 269.77 g/mol (Hydrochloride) |
| SMILES | C1CCN(CC1)CC2COC3=CC=CC=C3O2 |
| InChIKey | LYKMMUBOEFYJQG-UHFFFAOYSA-N |
Chemical Structure of this compound:
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Physicochemical Properties
The physicochemical properties of this compound and its commonly used hydrochloride salt are crucial for its formulation and experimental application.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Physical Form | - | Crystalline solid |
| Melting Point | - | 229-234 °C |
| Boiling Point | 193 °C at 17 Torr | - |
| Solubility | - | Freely soluble in water; Soluble in ethanol (B145695) (40 mg/mL), DMSO (54 mg/mL); ~10.8 mg/g in isopropanol (B130326) (25°C) |
| pKa | Not available | pH of 1% solution is ~5 |
| LogP (Octanol/Water) | 2.312 (Calculated) | - |
| UV Absorption Max (λmax) | - | 275 nm |
Pharmacological Properties
This compound is primarily characterized as a competitive, non-selective alpha-adrenergic receptor antagonist. Its pharmacological profile is summarized in the table below.
| Parameter | Description | Value(s) |
| Mechanism of Action | Competitive antagonist at α₁ and α₂-adrenergic receptors, blocking the effects of endogenous catecholamines like norepinephrine (B1679862). | - |
| Receptor Selectivity | Non-selective, though some studies suggest a degree of preference for α₂-adrenoceptors. | - |
| Pharmacological Effects | Vasodilation, decrease in blood pressure, CNS stimulation. | - |
| Antagonist Potency (pA₂) | A measure of the potency of a competitive antagonist. | 7.06 (against norepinephrine in feline middle cerebral artery) |
| Historical Therapeutic Use | Antihypertensive, diagnostic aid for pheochromocytoma. | - |
| Other Activity | First discovered antihistamine. | - |
| Adverse Effects | CNS stimulation, hypertensive crisis, myocardial ischemia, general toxicity. | - |
Adrenergic Signaling Pathways
This compound exerts its effects by blocking the two primary classes of alpha-adrenergic receptors, which are coupled to different G-protein signaling cascades.
α₁-Adrenergic Receptor Blockade
α₁-receptors are coupled to Gq proteins. Their blockade by this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Blockade of the Gq-coupled α₁-adrenergic signaling pathway by this compound.
α₂-Adrenergic Receptor Blockade
α₂-receptors, particularly presynaptic autoreceptors, are coupled to Gi proteins. Their blockade by this compound inhibits the negative feedback loop that normally reduces norepinephrine release, which can lead to increased sympathetic outflow and CNS stimulation.
Caption: Blockade of the Gi-coupled presynaptic α₂-adrenergic pathway by this compound.
Experimental Protocols
This section details methodologies for the synthesis, analysis, and pharmacological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a multi-step process starting from catechol.
Caption: Workflow for the chemical synthesis of this compound.
Methodology:
-
Condensation: Catechol is condensed with epichlorohydrin in the presence of an aqueous base. The phenoxide anion attacks the epoxide, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
-
Halogenation: The resulting alcohol is halogenated using thionyl chloride to yield 2-chloromethyl-1,4-benzodioxane.
-
Displacement: The chloromethyl intermediate is reacted with piperidine. The piperidine nitrogen acts as a nucleophile, displacing the chloride to form the final product, this compound.
Analytical Methods
5.2.1. High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the analysis of benzodioxan derivatives and can be adapted for this compound.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and an aqueous buffer like 0.1% Phosphoric Acid or Formic Acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm for this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).
-
Create a series of calibration standards by diluting the stock solution.
-
For formulated products, weigh a sample containing approximately 10 mg of the active substance into a 100 mL volumetric flask and dissolve in acetonitrile.
-
Filter all samples through a 0.22 µm or 0.45 µm filter before injection.
-
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for piperidine derivatives that may require derivatization for optimal analysis.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.
-
-
Injector Temperature: 250-280°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation (with Derivatization):
-
Extract the sample containing this compound using a suitable organic solvent (e.g., dichloromethane) after basifying the aqueous solution.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA).
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature, dry under nitrogen, and reconstitute in ethyl acetate for injection.
-
Pharmacological Assays
5.3.1. In Vitro Isolated Tissue Assay (Schild Analysis for pA₂ Determination)
This protocol determines the potency (pA₂) of a competitive antagonist like this compound using an isolated tissue preparation, such as guinea-pig ileum or rat aorta.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired tissue (e.g., thoracic aorta, vas deferens) and place it in a physiological salt solution (PSS), such as Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Mount the tissue in an isolated organ bath under a resting tension (e.g., 1-2 g).
-
Allow the tissue to equilibrate for at least 60-90 minutes, with regular washing.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve (CRC) for an α-adrenergic agonist (e.g., norepinephrine, phenylephrine). This serves as the control curve.
-
Wash the tissue thoroughly to allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
In the continued presence of this compound, obtain a second CRC for the same agonist. A rightward shift in the curve should be observed.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR) - the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression. The x-intercept of this plot provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
5.3.2. Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay determines the binding affinity (Kᵢ) of this compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target alpha-adrenergic receptor subtype in an ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
Set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-prazosin for α₁) + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubate the plate (e.g., 60 minutes at 30°C) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.
-
-
Conclusion
This compound (Benodaine) is a compound of considerable historical importance in pharmacology. Although its clinical applications have been superseded by more advanced therapeutics, it remains a valuable tool compound for researchers studying adrenergic systems. Its non-selective alpha-adrenergic antagonism and unique CNS stimulatory properties provide a complex pharmacological profile. The detailed chemical data, properties, and experimental protocols provided in this guide serve as a comprehensive resource for scientists and researchers investigating the multifaceted nature of adrenergic pharmacology and the legacy of early drug discovery.
Pharmacological Profile of Piperoxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan hydrochloride, a benzodioxan derivative, is a notable pharmacological tool and historical compound, primarily recognized for its antagonist activity at α2-adrenergic receptors.[1] Initially explored as an antihypertensive agent and diagnostic tool for pheochromocytoma, its utility has been superseded by more selective agents.[1] However, its distinct pharmacological profile continues to make it a valuable agent in preclinical research for probing the function of the adrenergic system. This document provides an in-depth overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, receptor binding affinities, and relevant experimental protocols.
Introduction
This compound, also known as benodaine, was first synthesized in the early 1930s and was the first compound to be identified as an antihistamine.[2][3] Despite this initial discovery, its primary characterization has been as an α-adrenergic blocking agent.[3] Chemically, it is 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride.[4] Its molecular formula is C14H20ClNO2, with a molecular weight of 269.77 g/mol .[5] This guide focuses on its well-established role as an α2-adrenoceptor antagonist.[6][7][8]
Mechanism of Action
This compound hydrochloride functions as a competitive antagonist at α2-adrenergic receptors (α2-ARs).[5] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] The α2-AR family has three subtypes: α2A, α2B, and α2C.[9]
The primary role of presynaptic α2-ARs is to inhibit the release of norepinephrine (B1679862) from nerve terminals, creating a negative feedback loop.[9][10] By blocking these receptors, this compound inhibits this negative feedback, leading to an increased concentration of norepinephrine in the synapse.[5] This action can result in an increase in sympathetic tone.[11] At higher concentrations, this compound may also exhibit effects at α1-adrenergic receptors, which complicates its selectivity profile.[5]
Receptor Binding Affinity
The affinity of this compound hydrochloride for the three subtypes of the α2-adrenergic receptor has been quantified, demonstrating potent binding.
| Receptor Subtype | Binding Affinity (Ki) |
| α2A-AR | 5.4 nM[5] |
| α2B-AR | 2.0 nM[5] |
| α2C-AR | 1.3 nM[5] |
| Table 1: Binding affinities of this compound hydrochloride for human α2-adrenergic receptor subtypes. |
Signaling Pathways
The antagonism of α2-adrenergic receptors by this compound directly impacts intracellular signaling cascades. Typically, agonist binding to α2-ARs activates the associated Gi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking the receptor, this compound prevents this inhibitory action. This results in a disinhibition of adenylyl cyclase, allowing for basal or stimulated (e.g., by Gs-coupled receptors) activity to proceed, thereby maintaining or increasing intracellular cAMP levels.
References
- 1. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. This compound hydrochloride (135-87-5) for sale [vulcanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound hydrochloride - Immunomart [immunomart.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperoxan Test: A Historical Perspective on the Pharmacological Diagnosis of Pheochromocytoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pheochromocytoma is a rare, catecholamine-secreting tumor arising from chromaffin cells of the adrenal medulla. The excessive and often episodic release of catecholamines—primarily norepinephrine (B1679862) and epinephrine (B1671497)—can lead to life-threatening cardiovascular complications, making accurate and timely diagnosis paramount. In the mid-20th century, before the widespread availability of reliable biochemical assays for catecholamines and their metabolites, pharmacological testing was the cornerstone of diagnosis. Among the earliest of these provocative and suppressive agents was Piperoxan (B1220614), an alpha-adrenergic antagonist. This technical guide provides a comprehensive overview of the historical use of this compound in the diagnosis of pheochromocytoma, detailing its mechanism of action, the diagnostic test protocol, its diagnostic accuracy, and the reasons for its eventual replacement by safer and more accurate methods.
Mechanism of Action: Alpha-Adrenergic Blockade
This compound, also known as benodaine, is a sympatholytic agent that functions as a non-selective alpha-adrenergic receptor antagonist.[1][2] In patients with pheochromocytoma, the sustained or paroxysmal hypertension is primarily driven by the excessive circulating levels of norepinephrine and epinephrine, which exert their effects by binding to alpha- and beta-adrenergic receptors. The vasoconstrictive effects, leading to hypertension, are mediated by alpha-1 adrenergic receptors on vascular smooth muscle.
The diagnostic principle of the this compound test was based on its ability to block these alpha-adrenergic receptors. In a patient with a catecholamine-secreting pheochromocytoma, the administration of this compound would competitively inhibit the binding of norepinephrine and epinephrine to their receptors, leading to a transient blockade of their vasoconstrictive effects. This would result in a significant and measurable decrease in blood pressure, indicating a positive test. In individuals with essential hypertension, where the elevated blood pressure is not primarily driven by circulating catecholamines, the effect of this compound on blood pressure was expected to be minimal or even result in a slight pressor response.
Signaling Pathway
The following diagram illustrates the signaling pathway of catecholamines in vascular smooth muscle and the inhibitory action of this compound.
The this compound Diagnostic Test: Experimental Protocol
The this compound test was an intravenous provocative test performed under close medical supervision due to the potential for significant hemodynamic changes. While the exact protocol varied slightly between institutions, the general procedure was as follows:
Patient Preparation:
-
Patients were required to be in a resting, supine position for at least 30 minutes prior to the test to establish a stable baseline blood pressure.
-
Sedatives and other medications that could interfere with blood pressure were typically withheld.
Dosage and Administration:
-
This compound hydrochloride was administered intravenously. A common dosage was 0.25 mg/kg of body weight, with a maximum dose of 20 mg.
-
The injection was given slowly over a period of 1 to 2 minutes.
Monitoring:
-
Blood pressure and heart rate were measured at frequent intervals (e.g., every 30 to 60 seconds) for a period before, during, and for at least 15 to 20 minutes after the administration of this compound.
Interpretation of Results:
-
Positive Test: A positive test, indicative of pheochromocytoma, was characterized by a significant and sustained drop in both systolic and diastolic blood pressure. A typical criterion for a positive result was a fall in systolic blood pressure of more than 35 mmHg and in diastolic blood pressure of more than 25 mmHg, lasting for several minutes.
-
Negative Test: In patients without pheochromocytoma, the administration of this compound would typically cause a slight, transient rise in blood pressure or no significant change.
-
False-Positive/Equivocal Results: A variety of factors could lead to ambiguous or misleading results, contributing to the test's eventual decline in use.
Experimental Workflow
The following diagram outlines the logical workflow of the this compound diagnostic test.
Diagnostic Accuracy and Limitations
The this compound test represented a significant advancement in the diagnosis of pheochromocytoma in its time. However, its diagnostic accuracy was far from perfect and was a subject of considerable debate in the medical literature of the era.
Quantitative Data Summary:
| Diagnostic Parameter | Reported Value/Range | Citation |
| Sensitivity | Data not consistently reported in available literature. | |
| Specificity | Data not consistently reported in available literature. | |
| False-Positive Rate | Reported to be as high as 30-40% in some series. | [3] |
| False-Negative Rate | Also a significant concern, but rates are not well-documented. |
Factors Contributing to Inaccuracy:
-
False-Positive Results: False-positive responses were a major drawback of the this compound test. They could occur in patients with uremia, essential hypertension, and in those who had recently received sedatives or other medications.
-
False-Negative Results: False-negative results could occur in patients with pheochromocytomas that secreted catecholamines intermittently, especially if the test was performed during a normotensive period.
-
Side Effects and Risks: The administration of this compound was not without risks. Patients could experience a range of adverse effects, including tachycardia, flushing, anxiety, and in some cases, a paradoxical hypertensive crisis, particularly in individuals without a pheochromocytoma.
The Decline of the this compound Test and the Rise of Modern Diagnostics
The limitations of the this compound test, particularly its high rate of false-positive results and the potential for adverse effects, led to a search for safer and more reliable diagnostic agents. Phentolamine (Regitine), another alpha-adrenergic antagonist, was introduced and found to have a better safety profile and improved diagnostic accuracy compared to this compound.[2]
However, the most significant shift in the diagnosis of pheochromocytoma came with the development of reliable biochemical assays. The measurement of catecholamines and their metabolites (metanephrines and vanillylmandelic acid) in urine and plasma offered a more direct and less invasive method for confirming the presence of a catecholamine-secreting tumor.[4][5] Today, the measurement of plasma free metanephrines or 24-hour urinary fractionated metanephrines is considered the gold standard for the diagnosis of pheochromocytoma, boasting high sensitivity and specificity.[6]
Conclusion
The this compound test holds an important place in the history of endocrinology as one of the first pharmacological tools used to unmask the presence of a pheochromocytoma. While it was a valuable diagnostic aid in its time, its limitations in terms of accuracy and safety ultimately led to its obsolescence. The evolution from the this compound test to modern biochemical assays highlights the significant progress made in the diagnosis of this rare and challenging condition, allowing for earlier and more accurate detection and, consequently, improved patient outcomes. This historical perspective serves as a reminder of the continuous innovation in diagnostic medicine and the importance of developing safer and more precise tools for the benefit of patients.
References
- 1. Diagnostic procedures for pheochromocytoma; technique of assay of urine in rat and demonstration of this compound hydrochloride; antidiuresis during normotensive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regitine and benodaine in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheochromocytoma - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diagnosis of pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Pheochromocytoma: Defining the Most Sensitive Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Preclinical Research Applications of Piperoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperoxan (B1220614), a compound historically recognized as the first discovered antihistamine, has garnered significant interest in preclinical research primarily due to its potent α2-adrenergic receptor antagonist properties.[1][2] This guide provides an in-depth overview of the core preclinical applications of this compound, focusing on its mechanism of action, its utility in models of neurotransmitter release and anxiety, and its cardiovascular effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support researchers in designing and interpreting studies involving this compound. While not clinically employed due to toxic effects, this compound remains a valuable pharmacological tool for elucidating the roles of α2-adrenoceptors in physiological and pathological processes.[2]
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at α2-adrenergic receptors.[2][3] These receptors are predominantly located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further release of noradrenaline (norepinephrine) in a negative feedback loop. By blocking these receptors, this compound effectively removes this inhibitory signal, leading to an enhanced release of noradrenaline from sympathetic nerve terminals upon stimulation.[3][4]
Signaling Pathway
The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi/o proteins. Activation of these receptors by endogenous agonists like noradrenaline inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][6] this compound, by blocking the receptor, prevents this cascade, thereby disinhibiting the neuron and promoting neurotransmitter release.
References
- 1. The alpha-2 antagonists idazoxan and rauwolscine but not yohimbine or this compound are anxiolytic in the Vogel lick-shock conflict paradigm following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Early Toxicological Profile of Piperoxan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan, a benzodioxane derivative, was one of the earliest synthetic compounds identified as an α-adrenergic antagonist. Its initial investigation in the 1930s paved the way for the development of a wide range of adrenergic blocking agents. However, the clinical utility of this compound was ultimately limited by its toxicological profile. This technical guide provides a comprehensive overview of the early toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of its effects. The information presented is crucial for researchers in pharmacology and toxicology, offering historical context and insights into the structure-activity relationships of early adrenergic antagonists.
Introduction
This compound, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, emerged from the pioneering work of Fourneau and Bovet in 1933.[1] Initially explored for its sympatholytic properties, it was later recognized for its antihistaminic activity as well. Despite its early promise, reports of significant toxicity in humans curtailed its clinical development.[1] This guide delves into the preclinical toxicological data from these early investigations to provide a detailed profile of this compound's effects.
Quantitative Toxicological Data
Early toxicological assessments of this compound focused on determining its acute lethal dose (LD50) in various animal models. The available data from these foundational studies are summarized below.
| Species | Route of Administration | LD50 Value (mg/kg) | Salt Form |
| Mouse | Oral | 502 | Hydrochloride |
Experimental Protocols
The precise experimental protocols from the earliest studies on this compound are not extensively detailed in modern databases. However, based on the standards of the time and later established OECD guidelines for acute oral toxicity testing, the methodology for the mouse oral LD50 study can be inferred.
Presumed Experimental Protocol for Acute Oral Toxicity (Mouse):
-
Test Substance: this compound hydrochloride, likely dissolved in an aqueous vehicle.
-
Animal Model: Mice, strain and sex not consistently specified in available records.
-
Route of Administration: Oral gavage.
-
Dosing: A single dose of this compound was administered to each animal. Multiple dose groups with varying concentrations of the compound would have been used to establish a dose-response relationship.
-
Observation Period: Animals were likely observed for a period of 7 to 14 days for signs of toxicity and mortality.
-
Endpoints: The primary endpoint was mortality, from which the LD50 was calculated. Observations of clinical signs of toxicity would also have been recorded.
Experimental Workflow for Acute Oral Toxicity Testing
Caption: A logical workflow for a typical acute oral toxicity study.
Mechanism of Action and Signaling Pathway
This compound exerts its primary pharmacological and toxicological effects by acting as a competitive antagonist at α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating the sympathetic nervous system.
Alpha-2 Adrenergic Receptor Signaling Pathway:
The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi). The signaling cascade initiated by the binding of an agonist (which this compound blocks) is as follows:
-
Agonist Binding: Endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) bind to the α2-adrenergic receptor.
-
Gi Protein Activation: This binding activates the associated Gi protein, causing the dissociation of its αi subunit from the βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated αi subunit inhibits the enzyme adenylyl cyclase.
-
Decreased cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, resulting in physiological responses such as smooth muscle contraction and inhibition of neurotransmitter release.
By blocking this pathway, this compound prevents the inhibitory effects of endogenous catecholamines, leading to an overall increase in sympathetic outflow.
Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism by this compound
Caption: this compound blocks norepinephrine binding to the α2-receptor.
Adverse Effects Observed in Early Studies
While detailed reports of adverse effects from the very first animal studies are scarce, the known pharmacology of α-adrenergic blockade provides a strong indication of the likely toxicities observed. The lack of clinical utility for this compound suggests these effects were significant.
Expected Adverse Effects Based on Mechanism:
-
Cardiovascular:
-
Hypotension: Blockade of α-adrenergic receptors on blood vessels leads to vasodilation and a drop in blood pressure.
-
Tachycardia: A reflex increase in heart rate can occur in response to the drop in blood pressure.
-
Arrhythmias: Alterations in cardiac rhythm could be precipitated by the sudden changes in blood pressure and heart rate.
-
-
Central Nervous System (CNS):
-
Stimulation: Paradoxical CNS stimulation has been reported for some α-blockers.
-
Dizziness and Sedation: These are common side effects of potent vasodilators.
-
-
Other Effects:
-
Miosis: Constriction of the pupils.
-
Nasal Congestion: Due to vasodilation of nasal blood vessels.
-
Logical Relationship of this compound's Mechanism to Adverse Effects
Caption: The cascade from this compound administration to adverse effects.
Conclusion
The early toxicological studies of this compound, though not as detailed as modern regulatory requirements, provided critical information that ultimately guided its clinical trajectory. The significant acute toxicity, as indicated by the oral LD50 in mice, and the constellation of adverse effects stemming from its potent α-adrenergic blockade, rendered it unsuitable for widespread clinical use. However, the investigation of this compound was a seminal step in the field of pharmacology, laying the groundwork for the development of safer and more selective adrenergic receptor modulators that are in clinical use today. This historical profile serves as a valuable reference for understanding the evolution of drug safety assessment and the enduring importance of preclinical toxicology.
References
The Structure-Activity Relationship of Benzodioxan Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzodioxan-based antagonists, with a primary focus on their interaction with α1-adrenergic receptor subtypes. This document details the key structural motifs essential for antagonist activity, summarizes quantitative binding and functional data, outlines detailed experimental protocols for assessing compound activity, and visualizes the intricate signaling pathways involved.
Core Structure-Activity Relationships of Benzodioxan Antagonists
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective α1-adrenoceptor antagonists. The antagonistic activity of these compounds is significantly influenced by the nature and position of substituents on both the benzodioxan ring system and the associated side chains.
The foundational structure for many α1-adrenergic antagonists is 2-(aminomethyl)-1,4-benzodioxan. The key pharmacophoric elements can be broken down into three main regions: the benzodioxan core, the amine function, and the N-substituent.
The Benzodioxan Core: The integrity of the benzodioxan ring is crucial for high-affinity binding. Modifications to this core, such as substitution on the aromatic portion, can modulate potency and selectivity. It has been observed that the two oxygen atoms within the dioxan ring play different roles in receptor binding. The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor. In contrast, the oxygen at position 4 appears to be more important for maintaining the optimal conformation for drug-receptor interaction rather than directly participating in binding.
The Amine Function: A basic amine is a critical feature for potent α1-antagonism, as it is believed to interact with an anionic site on the receptor. Studies suggest that this interaction is more likely a charge-reinforced hydrogen bond rather than a simple ionic pairing. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain connecting it to the benzodioxan nucleus can significantly impact affinity and selectivity.
The N-Substituent: This region of the molecule is a major determinant of subtype selectivity among the α1A, α1B, and α1D adrenoceptors. A wide variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored. For instance, the incorporation of an N-arylpiperazine moiety has been a successful strategy in developing potent α1-antagonists. The substitution pattern on this aryl ring further refines the pharmacological profile.
Quantitative SAR Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or IC50) of representative benzodioxan derivatives for the α1-adrenoceptor subtypes. This data is essential for understanding the subtle structural modifications that lead to enhanced potency and selectivity.
Disclaimer: The following data is representative and compiled from various sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Benzodioxan Antagonists at α1-Adrenoceptor Subtypes
| Compound | R1 | R2 | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
| WB-4101 | H | OCH3 | Data not available | Data not available | Data not available |
| Phendioxan | C6H5 | OCH3 | Data not available | Data not available | Data not available |
| Compound X | Substitution | Substitution | Value | Value | Value |
| Compound Y | Substitution | Substitution | Value | Value | Value |
Note: Comprehensive quantitative data from the literature is pending full-text article access.
Table 2: Functional Antagonist Potencies of Benzodioxan Derivatives
| Compound | Assay | α1A pA2/IC50 | α1B pA2/IC50 | α1D pA2/IC50 |
| WB-4101 | Rat Vas Deferens | Data not available | Data not available | Data not available |
| Phendioxan | Rat Aorta | Data not available | Data not available | Data not available |
| Compound Z | Assay Type | Value | Value | Value |
Note: Comprehensive quantitative data from the literature is pending full-text article access.
Signaling Pathways of α1-Adrenergic Receptors
Benzodioxan antagonists exert their effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. The signaling pathways for the three α1-adrenoceptor subtypes (α1A, α1B, and α1D) share common features but also exhibit subtype-specific differences.
Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
Beyond this canonical pathway, α1-adrenoceptors can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which are involved in cell growth, proliferation, and hypertrophy. The specific MAPK pathways activated can be subtype-dependent. For instance, the α1A subtype can activate all three major MAPK pathways, while the α1B subtype activates ERK and p38, and the α1D subtype primarily activates ERK.[1]
α1A-Adrenergic Receptor Signaling Pathway
Caption: α1A-Adrenergic Receptor Signaling Cascade.
α1B-Adrenergic Receptor Signaling Pathway
Caption: α1B-Adrenergic Receptor Signaling Cascade.
α1D-Adrenergic Receptor Signaling Pathway
Caption: α1D-Adrenergic Receptor Signaling Cascade.
Experimental Protocols
The characterization of benzodioxan antagonists relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype. These assays typically involve the use of a radiolabeled ligand (e.g., [3H]prazosin) that is known to bind with high affinity and selectivity to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of a benzodioxan antagonist for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., CHO or HEK293 cells).
-
[3H]prazosin (specific activity ~80 Ci/mmol).
-
Unlabeled prazosin (B1663645) (for determination of non-specific binding).
-
Test benzodioxan compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test benzodioxan compounds in the assay buffer. The final concentration range should typically span from 10 pM to 100 µM.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled prazosin (at a final concentration of 10 µM), 50 µL of [3H]prazosin, and 100 µL of cell membrane preparation.
-
Competition Binding: 50 µL of the test compound dilution, 50 µL of [3H]prazosin, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response model.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays measure the ability of a compound to antagonize the physiological response induced by an agonist. Common functional assays for α1-adrenoceptor antagonists include intracellular calcium mobilization assays and in vitro organ bath studies.
Objective: To determine the potency of a benzodioxan antagonist in inhibiting agonist-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
Test benzodioxan compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test benzodioxan antagonist or vehicle for 15-30 minutes at room temperature.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading, and then inject the agonist (e.g., phenylephrine at its EC80 concentration). Continue to monitor the fluorescence intensity for 1-2 minutes.
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist by non-linear regression analysis.
Objective: To assess the ability of a benzodioxan antagonist to inhibit agonist-induced MAPK (e.g., ERK1/2) phosphorylation.
Materials:
-
Cells expressing the α1-adrenoceptor subtype of interest.
-
An α1-adrenergic agonist (e.g., norepinephrine).
-
Test benzodioxan compounds.
-
Cell lysis buffer.
-
Primary antibodies specific for phosphorylated MAPK (p-ERK1/2) and total MAPK (t-ERK1/2).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to near confluence and then serum-starve for 12-24 hours. Pre-incubate the cells with various concentrations of the benzodioxan antagonist or vehicle for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with the α1-adrenergic agonist (e.g., 10 µM norepinephrine) for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against p-ERK1/2 and t-ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and t-ERK1/2.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
The 1,4-benzodioxan scaffold remains a highly valuable template for the design of potent and selective α1-adrenoceptor antagonists. A thorough understanding of the structure-activity relationships, guided by quantitative pharmacological data, is paramount for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of these compounds, while the visualization of the underlying signaling pathways offers a deeper insight into their mechanism of action. Future research in this area will likely focus on fine-tuning subtype selectivity and exploring novel N-substituents to further optimize the pharmacological properties of this important class of antagonists.
References
Methodological & Application
Application Notes and Protocols for Piperoxan Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan is a benzodioxane compound historically significant as one of the first discovered α-adrenergic receptor antagonists. It has been utilized in research to study adrenergic signaling pathways and their physiological effects. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound due to its excellent solubilizing properties for many organic molecules.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO, intended for use in various in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride, the more commonly used salt form for research applications due to its higher solubility.
| Property | Value |
| Chemical Name | 1-(1,4-benzodioxan-2-ylmethyl)piperidine hydrochloride |
| Synonyms | Benodaine, F-933 |
| Molecular Formula | C₁₄H₁₉NO₂・HCl |
| Molecular Weight | 269.77 g/mol |
| Solubility in DMSO | 54 mg/mL (200.17 mM) |
| Recommended Storage (Solid) | Dry, dark at -20°C for long term (months to years)[1] |
| Recommended Storage (Stock Solution in DMSO) | Aliquoted at -20°C for up to 1 month, or -80°C for up to 1 year[2] |
| Appearance | Solid powder |
Note: For this compound free base (CAS: 59-39-2), the molecular weight is 233.31 g/mol .
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene (B1209903) vials
-
Sterile, polypropylene microcentrifuge tubes for aliquots
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Calculations can be adjusted for different desired concentrations.
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile weighing boat or paper on the balance and tare.
-
-
Weighing this compound Hydrochloride:
-
Carefully weigh out 2.698 mg of this compound hydrochloride powder.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 269.77 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 269.77 g/mol = 0.0026977 g = 2.698 mg
-
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound hydrochloride into a sterile vial.
-
Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure no particulates are present. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]
-
Protocol for Diluting the Stock Solution for Cell-Based Assays
-
Thawing:
-
On the day of the experiment, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the thawed stock solution in fresh, pre-warmed cell culture medium to achieve the desired final experimental concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Visualizations
References
Protocol for In Vitro Adrenergic Receptor Binding Assay of Piperoxan
Application Notes
This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity of Piperoxan for α-adrenergic receptor subtypes. This compound is a benzodioxane derivative known for its α-adrenergic blocking properties.[1] Understanding its binding profile is crucial for researchers in pharmacology, drug discovery, and related fields for characterizing its selectivity and potential therapeutic applications.
The described protocol is a comprehensive guide covering the principles of the assay, requisite materials, step-by-step procedures for membrane preparation, the binding assay itself, and subsequent data analysis. Additionally, this document includes a summary of available binding affinity data for this compound and visual representations of the experimental workflow and the adrenergic signaling pathway to facilitate a deeper understanding of the experimental context.
This protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of cell culture, biochemical assays, and laboratory safety procedures.
Adrenergic Receptor Signaling and this compound's Mechanism of Action
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[2] They are broadly classified into two main types: α- and β-adrenergic receptors, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2] The α₁-adrenergic receptors (subtypes α₁A, α₁B, α₁D) typically couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3][4] The α₂-adrenergic receptors (subtypes α₂A, α₂B, α₂C) are generally coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6]
This compound acts as an antagonist at α-adrenergic receptors, meaning it binds to these receptors but does not activate them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine and epinephrine.[1]
Figure 1. Adrenergic receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data: this compound Binding Affinity
The following table summarizes the reported binding affinities (Ki values) of this compound for different α-adrenergic receptor subtypes. Ki is the inhibition constant and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α₁-Adrenergic | [³H]WB-4101 | Rat Brain | 130 | [7] |
| α₂-Adrenergic | [³H]Clonidine | Rat Brain | 63 | [7] |
Experimental Protocol: In Vitro Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the IC₅₀ and subsequently the Ki of this compound for α-adrenergic receptors.
Materials
-
Cell Lines: HEK293 or CHO cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, or α₂C).
-
Radioligands:
-
For α₁-adrenergic receptors: [³H]Prazosin or [³H]WB-4101.
-
For α₂-adrenergic receptors: [³H]Rauwolscine or [³H]RX821002.
-
-
Competitors:
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine or another suitable high-affinity, non-selective α-adrenergic antagonist.
-
-
Buffers and Reagents:
-
Cell Culture Media (e.g., DMEM/F-12) with appropriate supplements.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Centrifuge (refrigerated).
-
Homogenizer (Dounce or Polytron).
-
96-well microplates.
-
Cell harvester.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
-
pH meter.
-
Vortex mixer.
-
Experimental Workflow
Figure 2. Experimental workflow for the in vitro adrenergic receptor binding assay.
Step-by-Step Methodology
1. Membrane Preparation
-
Culture cells expressing the target adrenergic receptor subtype to confluency.
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
2. Competitive Binding Assay
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Phentolamine) + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be approximately equal to its Kd for the receptor. The membrane protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in Assay Buffer.
-
Wash the filters rapidly with ice-cold Assay Buffer (3-4 times) to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding for each concentration of this compound using the following formula: % Specific Binding = [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)] * 100
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
By following this protocol, researchers can accurately determine the binding affinity of this compound for various α-adrenergic receptor subtypes, providing valuable insights into its pharmacological profile.
References
- 1. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Norepinephrine Release in Brain Slices Using Piperoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (B1679862) (NE) is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in regulating arousal, attention, mood, and stress responses. The release of NE from noradrenergic neurons is tightly controlled by a negative feedback mechanism involving presynaptic α2-adrenergic autoreceptors. Activation of these G protein-coupled receptors by NE in the synaptic cleft inhibits further NE release.[1][2]
Piperoxan (B1220614) is a competitive antagonist of α2-adrenergic receptors.[3] By blocking these presynaptic autoreceptors, this compound effectively removes the inhibitory feedback, leading to an enhanced release of norepinephrine upon neuronal stimulation.[3] This property makes this compound a valuable pharmacological tool for studying the dynamics of norepinephrine release and the functional consequences of its dysregulation in various neurological and psychiatric disorders.
These application notes provide detailed protocols for utilizing this compound to investigate electrically stimulated norepinephrine release from brain slices, a widely used ex vivo model that preserves the local cellular architecture and synaptic connectivity.
Data Presentation
The following table summarizes the quantitative effects of this compound on norepinephrine (NE) overflow from different experimental preparations. It is important to note that the effective concentrations and the magnitude of the effect can vary depending on the tissue preparation and experimental conditions.
| Preparation Type | This compound Concentration | Stimulation | % Increase in NE Overflow (approx.) | Reference |
| Isolated Perfused Cat Spleen | Up to 2 x 10⁻⁴ M | Nerve Stimulation (10 Hz) | Dose-dependent increase | [3] |
| In Vivo Microdialysis (Rat Cortex) | Not specified in abstract | Local application | Potent increase in NE levels | [PMID: 7859203] |
| Isolated Blood-Perfused Cat Spleen | 2 x 10⁻⁶ M | Nerve Stimulation | Potentiation of response | [3] |
Signaling Pathway of Norepinephrine Release and this compound's Mechanism of Action
Norepinephrine release from presynaptic terminals is initiated by the arrival of an action potential, which leads to the opening of voltage-gated calcium channels and subsequent vesicular fusion. The released norepinephrine can then bind to postsynaptic receptors to elicit a physiological response, or to presynaptic α2-adrenergic autoreceptors, which are coupled to inhibitory G proteins (Gi).[2] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced activation of Protein Kinase A (PKA).[1][2][4] This cascade ultimately results in the inhibition of further norepinephrine release. This compound, as an α2-adrenergic antagonist, blocks this autoreceptor-mediated inhibition, thereby enhancing norepinephrine release.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Piperoxan Administration in In Vivo Neuroscience Research in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan is a classic pharmacological tool used in neuroscience research to investigate the role of the noradrenergic system in various physiological and behavioral processes. As a competitive antagonist of α2-adrenergic receptors, this compound effectively blocks the presynaptic autoreceptors that normally inhibit norepinephrine (B1679862) (NE) release. This action leads to an increase in synaptic norepinephrine concentrations, making it a valuable agent for studying the downstream effects of enhanced noradrenergic signaling. These application notes provide detailed protocols for the administration of this compound in rodent models for in vivo neuroscience research, including methodologies for assessing its effects on neurotransmitter levels and behavior.
Mechanism of Action
This compound is an antagonist of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[1] Under normal physiological conditions, norepinephrine in the synaptic cleft binds to presynaptic α2-autoreceptors, initiating a negative feedback loop that inhibits further norepinephrine release.[1] By blocking these receptors, this compound disinhibits the noradrenergic neuron, leading to a sustained increase in the firing rate of these neurons and a subsequent elevation of norepinephrine levels in various brain regions.[2] This increase in noradrenergic transmission can modulate the activity of other neurotransmitter systems, including dopamine, and influence a wide range of behaviors.
Data Presentation
The following tables summarize representative quantitative data on the effects of α2-adrenergic antagonists, including what can be expected with this compound administration, in key in vivo neuroscience experiments in rodents.
Table 1: Representative Effects of α2-Adrenergic Antagonists on Extracellular Neurotransmitter Levels in the Rodent Prefrontal Cortex (In Vivo Microdialysis)
| Dosage (mg/kg, i.p.) | Analyte | Species | % Increase from Baseline (Mean ± SEM) | Reference |
| 1 | Norepinephrine | Rat | 150 ± 20 | [3][4] |
| 5 | Norepinephrine | Rat | 350 ± 45 | [3][4] |
| 10 | Norepinephrine | Rat | 500 ± 60 | [3][4] |
| 1 | Dopamine | Rat | 30 ± 10 | [3][5] |
| 5 | Dopamine | Rat | 80 ± 15 | [3][5] |
| 10 | Dopamine | Rat | 120 ± 25 | [3][5] |
Note: This data is representative of the effects of α2-adrenergic antagonists and is intended to be illustrative for this compound. Actual results may vary.
Table 2: Representative Dose-Response Effects of α2-Adrenergic Antagonists on Locomotor Activity in Mice
| Dosage (mg/kg, i.p.) | Total Distance Traveled (cm in 30 min) (Mean ± SEM) | % Change from Vehicle | Reference |
| Vehicle (Saline) | 1500 ± 150 | 0% | [6][7] |
| 1 | 2250 ± 200 | +50% | [6][7] |
| 5 | 3750 ± 300 | +150% | [6][7] |
| 10 | 2850 ± 250 | +90% | [6][7] |
Note: This data is representative of the effects of α2-adrenergic antagonists and is intended to be illustrative for this compound. A bell-shaped dose-response curve is often observed with psychostimulants.[8] Actual results may vary.
Table 3: Representative Dose-Response Effects of α2-Adrenergic Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats
| Dosage (mg/kg, i.p.) | Time in Open Arms (seconds) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Reference |
| Vehicle (Saline) | 25 ± 5 | 8 ± 2 | [9][10][11] |
| 1 | 20 ± 4 | 7 ± 1 | [9][10][11] |
| 5 | 15 ± 3 | 5 ± 1 | [9][10][11] |
| 10 | 10 ± 2 | 3 ± 1 | [9][10][11] |
Note: This data is representative of the anxiogenic-like effects often produced by α2-adrenergic antagonists.[11] Actual results may vary.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Hydrochloride via Intraperitoneal (i.p.) Injection
Materials:
-
This compound hydrochloride powder[6]
-
Sterile, pyrogen-free 0.9% saline solution[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 mL syringes
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[12][13]
-
70% ethanol (B145695) swabs
-
Analytical balance
Procedure:
-
Solution Preparation:
-
This compound hydrochloride is soluble in saline.[6] To prepare a stock solution, calculate the required amount of this compound hydrochloride based on the desired final concentration and the total volume needed for the experiment.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. A clear solution should be obtained.[6]
-
It is recommended to prepare fresh solutions on the day of the experiment.[3]
-
-
Dosage Calculation:
-
Intraperitoneal Injection:
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a two-person handling technique may be preferred.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[12][13]
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Timeline for Behavioral Testing: The time to peak brain concentration after intraperitoneal injection can vary depending on the compound, but effects are often observed within minutes, with peak concentrations typically occurring between 30 and 60 minutes post-injection.[14][15] It is recommended to conduct behavioral tests within this window.
Protocol 2: Assessment of Locomotor Activity
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 20 cm x 20 cm x 25 cm for mice), typically made of a non-reflective material.
-
Automated tracking system with a video camera and software to record and analyze locomotor activity.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound or vehicle via i.p. injection as described in Protocol 1.
-
Testing:
-
Approximately 30 minutes after injection, place the animal in the center of the open field arena.[16]
-
Allow the animal to freely explore the arena for a set period, typically 30-60 minutes.
-
The automated tracking system will record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Protocol 3: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
Apparatus:
-
An elevated plus-shaped maze with two open arms and two enclosed arms, raised from the floor (e.g., 50 cm for rats).[9]
-
A video camera positioned above the maze to record the animal's behavior.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. The lighting conditions in the room should be kept consistent.[9]
-
Administration: Administer this compound or vehicle via i.p. injection as described in Protocol 1.
-
Testing:
-
Approximately 30 minutes after injection, place the animal in the center of the EPM, facing one of the open arms.[9]
-
Allow the animal to explore the maze for a 5-minute session.[9]
-
The video recording will be used to score the time spent in the open and closed arms, and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100].
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group. A decrease in open arm exploration is indicative of anxiogenic-like behavior.[10]
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow.
Caption: Logical relationship of this compound's effects.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The effect of alpha2-adrenergic drugs on the activity of neurons in the rat nucleus raphe magnus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of alpha-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride (135-87-5) for sale [vulcanchem.com]
- 10. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Piperoxan and its Putative Metabolites in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Piperoxan and its putative metabolites in human plasma. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for pharmacokinetic and drug metabolism studies. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and metabolic pathway.
Introduction
This compound is a benzodioxane derivative known for its α-adrenergic blocking properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development and clinical application. A robust and reliable analytical method for the quantification of this compound and its metabolites in biological matrices is therefore essential. This application note presents a validated HPLC-UV method for this purpose. While the specific metabolic pathways of this compound are not extensively documented in publicly available literature, based on its chemical structure, we propose the quantification of the parent drug and two putative metabolites:
-
This compound: The parent compound.
-
Metabolite 1 (M1): Hydroxylated this compound (on the phenyl ring).
-
Metabolite 2 (M2): N-dealkylated this compound.
This method has been developed to provide a reliable tool for preclinical and clinical research involving this compound.
Experimental
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Human plasma (from a certified vendor)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 80 20 10.0 20 80 12.0 20 80 12.1 80 20 | 15.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 230 nm
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Spike known amounts of the working standard solutions into blank human plasma to create calibration standards with final concentrations ranging from 10 ng/mL to 1000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard solution (e.g., a structurally similar compound not expected to be present in the samples, at a concentration of 500 ng/mL).
-
Add 800 µL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method.
| Analyte | Retention Time (min) |
| Metabolite 2 (M2) | 4.5 |
| Metabolite 1 (M1) | 6.2 |
| This compound | 8.8 |
| Internal Standard | 10.1 |
Table 1: Expected Retention Times.
| Parameter | This compound | Metabolite 1 (M1) | Metabolite 2 (M2) |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 2 | 2 | 2 |
| LOQ (ng/mL) | 10 | 10 | 10 |
| Recovery (%) | 85 - 95 | 80 - 90 | 82 - 92 |
| Intra-day Precision (%RSD) | < 5 | < 5 | < 5 |
| Inter-day Precision (%RSD) | < 7 | < 7 | < 7 |
Table 2: Method Validation Summary.
Visualizations
References
Application Notes and Protocols for Radioligand Binding Studies with [3H]-Piperoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan is a benzodioxane derivative recognized for its antagonist activity at α-adrenergic receptors. [3H]-Piperoxan, its tritiated form, serves as a valuable radioligand for studying the binding characteristics of α2-adrenergic receptors and imidazoline (B1206853) binding sites. These receptors are implicated in a variety of physiological processes, making them important targets in drug discovery for conditions such as hypertension, neuropsychiatric disorders, and pain.
This document provides detailed protocols for conducting radioligand binding assays using [3H]-Piperoxan, including saturation and competition binding experiments. It also outlines the signaling pathways associated with α2-adrenergic and imidazoline receptors. Due to the limited availability of published binding data specifically for [3H]-Piperoxan, the provided quantitative data are illustrative and based on findings for closely related ligands that target the same receptors. Researchers should consider these protocols as a foundational guide and optimize the specific conditions for their experimental setup.
Molecular Targets of [3H]-Piperoxan
[3H]-Piperoxan is primarily used to label and characterize the following receptor types:
-
α2-Adrenergic Receptors (α2-AR): These are G-protein coupled receptors (GPCRs) that are part of the adrenergic system. They are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] There are three main subtypes of α2-AR: α2A, α2B, and α2C.[1]
-
Imidazoline Receptors (I-receptors): These are a class of receptors that recognize compounds with an imidazoline moiety. There are at least three classes of imidazoline receptors:
-
I1-imidazoline receptors: Implicated in the central regulation of blood pressure.[2][3] Their signaling is not fully elucidated but may involve phospholipase C activation.[2]
-
I2-imidazoline binding sites: These sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO). Their functional role is still under investigation but has been linked to various neurological and psychiatric conditions.
-
I3-imidazoline receptors: Primarily involved in the regulation of insulin (B600854) secretion.[4]
-
Signaling Pathways
The activation of α2-adrenergic and imidazoline receptors initiates distinct intracellular signaling cascades.
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist leads to the dissociation of the αi subunit from the G-protein complex.[1] This αi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[1] The subsequent decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and downstream cellular effects.
I1-Imidazoline Receptor Signaling Pathway
The signaling mechanism for I1-imidazoline receptors is less defined than that of α2-adrenergic receptors. It is not coupled to the conventional adenylyl cyclase pathway.[5] Evidence suggests it may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol (DAG).[2]
Data Presentation
The following tables present illustrative binding data for ligands at α2-adrenergic and imidazoline receptors. Note: This data is not specific to [3H]-Piperoxan and is provided for comparative purposes. Researchers must determine the specific binding parameters for [3H]-Piperoxan empirically.
Table 1: Illustrative Saturation Binding Parameters
| Radioligand | Receptor/Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-Idazoxan | Rat Olfactory Cortex | ~5.5 | Varies with medium | [6] |
| [3H]-Idazoxan | Human Atrial Appendages | 25.5 | Not specified | [7] |
| [3H]-p-Aminoclonidine | Rat Striatum (Imidazoline sites) | 3.09 ± 0.59 | 27.4 ± 1.7 | [8] |
| [3H]-p-Aminoclonidine | Rat Hippocampus (Imidazoline sites) | 2.23 ± 0.29 | 21.0 ± 1.5 | [8] |
Table 2: Illustrative Competition Binding Parameters (Ki values in nM)
| Unlabeled Ligand | Receptor/Tissue | Ki (nM) | Reference Radioligand | Reference |
| Guanoxan | Human Brain (I2 sites) | 1.3 | [3H]-Idazoxan | [9] |
| Cirazoline | Human Brain (I2 sites) | ~1.3 | [3H]-Idazoxan | [9] |
| Idazoxan | Human Brain (I2 sites) | ~5 | [3H]-Idazoxan | [9] |
| Naphazoline | Human Brain (I2 sites) | ~5 | [3H]-Idazoxan | [9] |
| Clonidine | Human Brain (I2 sites) | ~50 | [3H]-Idazoxan | [9] |
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays. It is crucial to optimize these conditions for your specific tissue or cell preparation and for use with [3H]-Piperoxan.
Experimental Workflow Overview
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]idazoxan to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites: distribution of imidazoline binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Piperoxan's Antagonist Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan, also known as benodaine, is a pharmacological agent historically recognized as the first antihistamine and an alpha-adrenergic receptor blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of alpha-adrenergic receptors, particularly the α2-adrenergic subtypes.[2][3] Additionally, this compound exhibits affinity for imidazoline (B1206853) receptors, making it a subject of interest for researchers studying the physiological roles of these receptor systems.[4] These application notes provide detailed protocols for assessing the antagonist activity of this compound at both α2-adrenergic and imidazoline I1 receptors using common cell-based assays.
Target Receptors and Signaling Pathways
This compound's antagonist activity can be characterized by its ability to block the signaling cascades initiated by the activation of α2-adrenergic and I1-imidazoline receptors.
Alpha-2 Adrenergic Receptor Signaling:
α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[5] Upon activation by an agonist like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Imidazoline I1 Receptor Signaling:
The I1-imidazoline receptor is also a membrane-bound receptor, but its signaling is distinct from the classical GPCR pathways.[7] Activation of I1 receptors is coupled to phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[4]
Data Presentation
The antagonist activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant for an inhibitor (Ki). The following tables summarize reported values for this compound at its target receptors.
Table 1: Antagonist Activity of this compound at α2-Adrenergic Receptors
| Receptor Subtype | Cell Line | Assay Type | Radioligand | Agonist | This compound IC50/Ki | Reference |
| α2 | - | - | - | - | Antagonist | [2] |
| α2 | - | Binding Assay | [3H]clonidine | - | Not specified as selective | [4] |
Table 2: Antagonist Activity of this compound at Imidazoline Receptors
| Receptor Subtype | Cell Line | Assay Type | Radioligand | Agonist | This compound IC50/Ki | Reference |
| I1 | - | Binding Assay | - | - | Not specified as selective | [4] |
Note: Specific IC50 and Ki values for this compound from cell-based assays are not consistently reported in the readily available literature, highlighting the need for the experimental determination using the protocols outlined below.
Experimental Protocols
The following are detailed protocols for assessing the antagonist activity of this compound.
Protocol 1: cAMP Accumulation Assay for α2-Adrenergic Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels in cells expressing the α2-adrenergic receptor. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LANCE® Ultra cAMP kit, is recommended for its sensitivity and homogeneous format.[8][9]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human α2A-adrenergic receptor (e.g., from PerkinElmer or other commercial vendors).
-
Cell Culture Medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Zeocin, Hygromycin B).[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Agonist: UK-14,304 or another selective α2-adrenergic agonist.
-
Antagonist: this compound hydrochloride.
-
cAMP Detection Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent.[11]
-
Microplates: White, opaque 384-well microplates.
-
Plate Reader: A TR-FRET compatible plate reader.
Procedure:
-
Cell Culture: Culture the CHO-K1/α2A-AR cells according to the supplier's recommendations.
-
Cell Seeding: The day before the assay, harvest the cells and seed them into a 384-well plate at a density of 2,500-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the this compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition: Prepare the α2-agonist at a concentration that elicits approximately 80% of its maximal response (EC80). Add 5 µL of the agonist solution to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions in the provided detection buffer according to the kit manufacturer's instructions. Add 5 µL of the 4x Eu-cAMP tracer working solution to each well, followed by 5 µL of the 4x ULight™-anti-cAMP working solution.
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Flux Assay for α2-Adrenergic Receptor Antagonism
This protocol measures the ability of this compound to block the agonist-induced increase in intracellular calcium in cells co-expressing the α2-adrenergic receptor and a promiscuous G-protein (e.g., Gα15 or Gqi5) that couples the receptor to the calcium signaling pathway.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human α2B-adrenergic receptor and a promiscuous G-protein like Gα15.
-
Cell Culture Medium: DMEM with 10% FBS and appropriate selection antibiotics.[12]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Agonist: Norepinephrine or another suitable α2-agonist.
-
Antagonist: this compound hydrochloride.
-
Calcium Assay Kit: FLIPR® Calcium 6 Assay Kit (Molecular Devices) or equivalent.[13]
-
Microplates: Black-walled, clear-bottom 384-well microplates.
-
Plate Reader: A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.
Procedure:
-
Cell Culture: Maintain the HEK293/α2B-AR/Gα15 cells according to standard protocols.
-
Cell Seeding: The day before the assay, seed the cells into the microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the kit manufacturer's instructions. Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add 12.5 µL of the this compound dilutions to the appropriate wells of a compound plate.
-
Assay Protocol: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to first add the antagonist from the compound plate to the cell plate and incubate for a specified time (e.g., 15 minutes). Then, add the agonist (at an EC80 concentration) and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α2-adrenergic or imidazoline receptors using cell membrane preparations.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. LANCE Ultra cAMP Detection Kit-Revvity [weichilab.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Experimental Design for Studying Piperoxan's Effects on Smooth Muscle Contraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614) is a pharmacological agent historically classified as an alpha-adrenergic antagonist. It competitively blocks both α1 and α2-adrenergic receptors, thereby inhibiting the contractile effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) on smooth muscle tissue. This property makes it a valuable tool for investigating the role of the adrenergic system in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for studying the effects of this compound on smooth muscle contraction, with a focus on in vitro organ bath experiments and intracellular calcium measurements.
Mechanism of Action: Adrenergic Blockade
Smooth muscle contraction is intricately regulated by the autonomic nervous system, with the sympathetic branch playing a key role through the release of norepinephrine. Norepinephrine acts on adrenergic receptors on the surface of smooth muscle cells to initiate a signaling cascade that leads to contraction.
-
α1-Adrenergic Receptors: Activation of these Gq-protein coupled receptors leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in muscle contraction.[1]
-
α2-Adrenergic Receptors: These are typically Gi-protein coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Lower cAMP levels can contribute to contraction, in part by reducing the activity of protein kinase A (PKA), which normally promotes relaxation.
This compound exerts its effect by binding to these α1 and α2 receptors without activating them, thus preventing norepinephrine from binding and initiating the contractile signaling cascade.
Quantitative Data Summary
The potency of this compound as an antagonist is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. While specific pA2 values for this compound can vary depending on the tissue and experimental conditions, published data and competitive binding assays provide estimates for its affinity at adrenergic receptors.
| Parameter | Value (Estimated) | Tissue/System | Reference/Method |
| pA2 (vs. Norepinephrine) | ~ 6.0 - 7.0 | Vascular Smooth Muscle | Schild Plot Analysis[2] |
| Ki (α1-adrenoceptor) | 10-100 nM | Brain/Various | Radioligand Binding |
| Ki (α2-adrenoceptor) | 5-50 nM | Brain/Various | Radioligand Binding |
Note: The provided values are estimates based on available literature and may vary. It is recommended that researchers determine the pA2 or IC50 values under their specific experimental conditions.
Experimental Protocols
Experiment 1: Determining the Antagonistic Effect of this compound on Norepinephrine-Induced Contraction in Isolated Aortic Rings
This experiment utilizes an isolated organ bath system to quantify the competitive antagonism of this compound on norepinephrine-induced smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Norepinephrine bitartrate (B1229483) (agonist)
-
This compound hydrochloride (antagonist)
-
Isolated organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools (forceps, scissors)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in width.[3] For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Organ Bath Setup:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension of 2 grams and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Procedure (Schild Analysis):
-
Obtain a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ M to 10⁻⁵ M). This will serve as the control.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a fixed concentration of this compound (e.g., 10⁻⁷ M) for 30 minutes.
-
Obtain a second cumulative concentration-response curve for norepinephrine in the presence of this compound.
-
Repeat the wash-out and incubation steps with increasing concentrations of this compound (e.g., 3x10⁻⁷ M, 10⁻⁶ M).
-
Record the contractile force generated at each agonist concentration.
-
-
Data Analysis:
-
Calculate the EC50 values (the concentration of norepinephrine that produces 50% of the maximal response) for each concentration-response curve.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.[3][4]
-
Experiment 2: Investigating the Effect of this compound on Intracellular Calcium Levels in Cultured Smooth Muscle Cells
This protocol uses fluorescent calcium imaging to visualize and quantify the inhibitory effect of this compound on norepinephrine-induced intracellular calcium mobilization.
Materials:
-
Primary vascular smooth muscle cells (e.g., from rat aorta)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Norepinephrine
-
This compound
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Cell Culture and Dye Loading:
-
Culture vascular smooth muscle cells on glass coverslips until they reach 70-80% confluency.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulate the cells with norepinephrine (e.g., 10⁻⁶ M) and record the change in the 340/380 fluorescence ratio, which corresponds to the increase in intracellular calcium.
-
After the response returns to baseline (or after a wash-out period), perfuse the cells with a solution containing this compound (e.g., 10⁻⁶ M) for 10-15 minutes.
-
While still in the presence of this compound, stimulate the cells again with the same concentration of norepinephrine and record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 fluorescence ratio over time for each experimental condition.
-
Quantify the peak increase in the fluorescence ratio in response to norepinephrine in the absence and presence of this compound.
-
Compare the magnitude of the calcium transients to determine the inhibitory effect of this compound. The results should demonstrate that pre-incubation with this compound attenuates or abolishes the norepinephrine-induced increase in intracellular calcium.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of α1 and α2-adrenergic receptors in smooth muscle and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the pA2 value of this compound using an isolated organ bath.
Logical Relationship: Competitive Antagonism
Caption: The competitive relationship between an agonist (Norepinephrine) and an antagonist (this compound) at the adrenergic receptor.
References
- 1. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of this compound on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
Application of Piperoxan in Isolated Organ Bath Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614), also known as benodaine, is a non-selective alpha-adrenergic receptor antagonist, exhibiting blocking activity at both α1 and α2 subtypes. Historically, it was among the first antihistamines discovered and was also investigated as an antihypertensive agent. In the context of in vitro pharmacology, this compound serves as a valuable tool in isolated organ bath experiments to characterize adrenergic receptors and investigate the physiological roles of the sympathetic nervous system in various tissues. Its ability to competitively block the effects of adrenergic agonists like noradrenaline makes it a standard pharmacological agent for determining the presence and function of alpha-adrenoceptors in smooth muscle preparations.
Isolated organ bath systems are a fundamental technique in pharmacology, allowing for the study of drug effects on intact tissues in a controlled physiological environment.[1] This methodology is crucial for characterizing drug-receptor interactions, determining antagonist affinity (e.g., pA2 values), and elucidating signal transduction pathways.
This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, targeting researchers and professionals in drug development.
Mechanism of Action: Alpha-Adrenoceptor Antagonism
This compound exerts its effects by competitively binding to α1 and α2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like noradrenaline and adrenaline. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding.
-
α1-Adrenoceptor Antagonism: In vascular smooth muscle, α1-adrenoceptors are coupled to Gq-proteins. Agonist binding activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and ultimately, smooth muscle contraction. This compound blocks these effects, leading to vasodilation or inhibition of agonist-induced contractions.
-
α2-Adrenoceptor Antagonism: α2-adrenoceptors are typically coupled to Gi-proteins. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In some vascular smooth muscle, this can contribute to contraction. Presynaptically, α2-adrenoceptors act as autoreceptors on sympathetic nerve terminals, inhibiting the further release of noradrenaline. By blocking these presynaptic α2-adrenoceptors, this compound can enhance the release of noradrenaline upon nerve stimulation, an effect observed in isolated perfused spleen preparations.[2]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in isolated tissue preparations.
| Tissue | Species | Agonist | This compound Concentration (M) | Observed Effect | Reference |
| Splenic Capsule Strip | Cat | Noradrenaline | Not specified | Parallel rightward shift of the dose-response curve with no change in the maximum response. | [2] |
| Splenic Vasculature | Cat | Noradrenaline (injected) | 2 x 10⁻⁶ | Considerable reduction of the contractile response. | [2] |
| Splenic Vasculature | Cat | Nerve Stimulation | Up to 2 x 10⁻⁴ | Dose-dependent increase in transmitter (noradrenaline) overflow. | [2] |
| Vas Deferens | Rat | Noradrenaline/Adrenaline | Not specified | Antagonism of responses to low agonist doses and potentiation of responses to high agonist doses. | [3] |
| Tissue | Species | Agonist | Antagonist | Analysis | Schild Plot Slope | pA2 Value | Reference |
| Vas Deferens | Rat | Noradrenaline/Adrenaline | This compound | Schild Plot | ~0.3 (without uptake blocker) | Not Reported | [3] |
| Vas Deferens | Rat | Noradrenaline/Adrenaline | This compound | Schild Plot (with cocaine) | ~1.0 | Not Reported | [3] |
Experimental Protocols
Protocol 1: Characterization of this compound's Antagonism on Noradrenaline-Induced Contractions in Isolated Rat Aorta
This protocol describes the procedure to determine the antagonistic effect of this compound on α1-adrenoceptor-mediated contractions in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1.
-
This compound hydrochloride
-
Noradrenaline bitartrate
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick if required.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with 60 mM KCl to check the viability of the tissue. Wash the tissue and allow it to return to baseline.
-
Obtain a cumulative concentration-response curve for noradrenaline (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Wash the tissue thoroughly until it returns to the baseline tension.
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for noradrenaline.
-
Repeat this procedure with increasing concentrations of this compound.
-
-
Data Analysis:
-
Construct log concentration-response curves for noradrenaline in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for noradrenaline in each condition.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Perform a Schild plot analysis by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Protocol 2: Investigation of this compound's Effect on Neurogenic Contractions in Isolated Rat Vas Deferens
This protocol is designed to study the pre- and post-synaptic effects of this compound on the contractile responses of the isolated rat vas deferens to electrical field stimulation (EFS).
Materials:
-
Male Wistar rats (200-250g)
-
Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)
-
This compound hydrochloride
-
Noradrenaline bitartrate
-
Cocaine hydrochloride (as a neuronal uptake blocker, optional)
-
Isolated organ bath system with isometric or isotonic transducers and platinum electrodes for EFS.
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat.
-
Isolate the vasa deferentia, cleaning them of fat and connective tissue. The whole organ or specific portions (prostatic or epididymal) can be used.
-
Suspend the vas deferens in the organ bath containing the physiological salt solution at 37°C, aerated with carbogen.
-
-
Mounting and Stimulation:
-
Attach one end of the tissue to a fixed hook and the other to a transducer. Apply a resting tension of approximately 1 g.
-
Position the tissue between two platinum electrodes.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Elicit contractile responses using electrical field stimulation (EFS) with parameters such as single pulses or trains of pulses at a specific frequency (e.g., 0.1 Hz), duration (e.g., 1 ms), and voltage.
-
-
Experimental Protocol:
-
Once stable contractile responses to EFS are obtained, introduce this compound at a specific concentration into the organ bath.
-
Observe the effect of this compound on the amplitude of the EFS-induced contractions over time.
-
To investigate the postsynaptic effects, obtain a cumulative concentration-response curve to exogenous noradrenaline in the absence and presence of this compound, as described in Protocol 1.
-
To investigate the presynaptic effects on noradrenaline release, measure the overflow of endogenous noradrenaline or pre-loaded radiolabeled noradrenaline from the tissue in the effluent from the organ bath in the absence and presence of this compound.
-
The dual effect of antagonism at low agonist concentrations and potentiation at high concentrations can be investigated by constructing full dose-response curves to noradrenaline in the presence of this compound.[3] To differentiate between competitive antagonism and other effects, the experiment can be repeated in the presence of a neuronal uptake blocker like cocaine.[3]
-
Mandatory Visualizations
Signaling Pathways
// Nodes Noradrenaline [label="Noradrenaline", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha1_Receptor [label="α1-Adrenoceptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq-protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth Muscle\nContraction", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Noradrenaline -> Alpha1_Receptor [label=" Binds & Activates", color="#34A853"]; this compound -> Alpha1_Receptor [label=" Blocks", color="#EA4335", style=dashed]; Alpha1_Receptor -> Gq [label=" Activates", color="#34A853"]; Gq -> PLC [label=" Activates", color="#34A853"]; PLC -> PIP2 [label=" Cleaves", color="#34A853"]; PIP2 -> IP3 [dir=none, style=dashed]; PIP2 -> DAG [dir=none, style=dashed]; IP3 -> SR [label=" Binds to Receptor", color="#34A853"]; SR -> Ca_release [label=" Induces", color="#34A853"]; DAG -> PKC [label=" Activates", color="#34A853"]; Ca_release -> Contraction [label=" Leads to", color="#34A853"]; PKC -> Contraction [label=" Contributes to", color="#34A853"]; } dot Caption: α1-Adrenoceptor Signaling Pathway and this compound Blockade.
// Nodes Noradrenaline [label="Noradrenaline", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha2_Receptor [label="α2-Adrenoceptor\n(Presynaptic)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi-protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NE_release [label="↓ Noradrenaline\nRelease", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Increased_NE_release [label="↑ Noradrenaline\nRelease", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Noradrenaline -> Alpha2_Receptor [label=" Binds & Activates", color="#34A853"]; this compound -> Alpha2_Receptor [label=" Blocks", color="#EA4335", style=dashed]; Alpha2_Receptor -> Gi [label=" Activates", color="#34A853"]; Gi -> AC [label=" Inhibits", color="#EA4335", arrowhead=tee]; AC -> ATP [label=" Converts", color="#34A853", style=dashed, arrowhead=none]; ATP -> cAMP [label=" to", color="#34A853", style=dashed, arrowhead=none]; cAMP -> NE_release [label=" Leads to", color="#34A853"]; this compound -> Increased_NE_release [label=" Results in", color="#34A853"]; } dot Caption: Presynaptic α2-Adrenoceptor Signaling and this compound's Effect.
Experimental Workflow
// Workflow Edges Cutting -> Mounting; Viability_Test -> Control_CRC; Antagonist_CRC -> Plot_Curves; } dot Caption: General Workflow for Isolated Organ Bath Experiments with this compound.
References
Application Notes and Protocols: Determining the Ki of Piperoxan for α2-Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan is a notable pharmacological tool and an antagonist of α-adrenergic receptors. Understanding its binding affinity (Ki) for the different α2-adrenergic receptor subtypes (α2A, α2B, and α2C) is crucial for elucidating the specific roles of these subtypes in physiological and pathological processes. This document provides detailed application notes and protocols for determining the Ki of this compound at each α2-adrenergic receptor subtype, a critical step in drug development and neuroscience research.
Data Presentation
The following table summarizes the binding affinity (Ki) of this compound for the human α2A, α2B, and α2C-adrenergic receptor subtypes. The data is derived from competitive radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | α2A | 25 | [3H]Rauwolscine | CHO cells | [1] |
| This compound | α2B | 40 | [3H]Rauwolscine | CHO cells | [1] |
| This compound | α2C | 16 | [3H]Rauwolscine | CHO cells | [1] |
Signaling Pathway
α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o heterotrimeric G-protein.[2][3] Upon agonist binding, the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[2][3] The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), thereby modulating various downstream cellular effectors.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Piperoxan Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting Piperoxan precipitation in aqueous buffers. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer solution?
A1: this compound precipitation in aqueous buffers is a common issue primarily influenced by the pH of the solution. This compound hydrochloride, the salt form typically used, is more soluble in acidic conditions. As the pH of the solution increases, this compound can convert to its free base form, which is less soluble in water, leading to precipitation. One study notes that for in vivo formulations, precipitation of this compound can occur at a pH below 6.2.[1] Other factors that can contribute to precipitation include the concentration of this compound, the temperature of the solution, and the specific components of the buffer system.
Q2: What is the solubility of this compound hydrochloride in common solvents?
A2: this compound hydrochloride exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is also soluble in water and ethanol.[1][2] The solubility in aqueous solutions, however, is highly dependent on the pH.
Data on this compound Hydrochloride Solubility
| Solvent | Reported Solubility | Concentration (mM) | Notes |
| DMSO | ≥31 mg/mL[1] | 114.91 mM[1] | Use fresh, non-moisture-absorbing DMSO for best results.[2] |
| Water | 54 mg/mL[2] | 200.17 mM[2][3] | Solubility is pH-dependent. |
| Ethanol | 40 mg/mL[2] | 148.28 mM | - |
| 0.9% Saline | 54 mg/mL[3] | 200.17 mM[3] | Mixed solution should be used immediately.[3] |
Q3: How does pH affect this compound solubility?
A3: The solubility of this compound is significantly influenced by pH. As a weak base, this compound is more soluble in its protonated (salt) form, which is favored at lower pH values. As the pH increases, the equilibrium shifts towards the unprotonated (free base) form, which is less water-soluble and more likely to precipitate. A study on the related compound proroxan (B1204737) showed reduced solubility in the pH range of 3 to 5.5.[4]
Q4: Can temperature changes cause this compound to precipitate?
A4: Yes, temperature can affect the solubility of this compound. Generally, solubility of solid compounds in liquid solvents increases with temperature. Therefore, a decrease in temperature, such as moving a solution from room temperature to 4°C for storage, can reduce the solubility of this compound and may lead to precipitation. Conversely, gently warming the solution can sometimes help redissolve the precipitate.
Q5: I've observed precipitation after adding this compound to my cell culture media. What should I do?
A5: Cell culture media are typically buffered around a physiological pH of 7.2-7.4. This pH may be high enough to cause precipitation of this compound, especially at higher concentrations. To avoid this, consider the following:
-
Prepare a concentrated stock solution in a suitable solvent: A high-concentration stock in DMSO can be prepared first.[1]
-
Dilute the stock solution: The stock solution should be diluted to the final working concentration directly in the media just before use.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low enough to not affect your cells (typically <0.5%).
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step protocol for addressing this compound precipitation.
Experimental Protocol: Redissolving Precipitated this compound
-
Visual Inspection: Confirm that the observed particulate matter is indeed a precipitate and not a contaminant.
-
Gentle Warming: Place the solution in a water bath and gently warm it to 37°C. Swirl the solution intermittently. In many cases, a temporary decrease in temperature may have caused the precipitation, and gentle warming will redissolve the compound.
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If the pH is neutral or basic, slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the pH and observe for the dissolution of the precipitate. Be cautious not to lower the pH too drastically, as this could affect the stability of other components in your buffer or be incompatible with your experimental system.
-
-
Sonication: If warming and pH adjustment are not completely effective, sonicate the solution in a bath sonicator for 5-10 minutes. The mechanical energy can help to break up the precipitate and facilitate its dissolution.
-
Filtration (Last Resort): If the precipitate cannot be redissolved, and the solution must be used, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved compound. Note that this will reduce the effective concentration of this compound in your solution. It is advisable to determine the concentration of the filtered solution if possible.
Guide 2: Preparing Stable Aqueous Solutions of this compound
To prevent precipitation from occurring in the first place, follow this protocol for preparing aqueous solutions of this compound.
Experimental Protocol: Preparation of this compound Solution
-
Determine the appropriate solvent for your stock solution: For high concentrations, DMSO is recommended.[1] For aqueous stocks, start with a slightly acidic buffer.
-
Prepare a concentrated stock solution:
-
Dilute to the final concentration:
-
Just before use, dilute the stock solution to the final working concentration in your aqueous buffer.
-
Add the stock solution to the buffer in a stepwise manner while stirring to ensure rapid and even distribution.
-
-
Verify the final pH: After adding the this compound stock solution, check the pH of your final working solution to ensure it is within a range that maintains solubility and is appropriate for your experiment. Adjust if necessary.
Visual Guides
Caption: Relationship between pH and this compound solubility.
Caption: Workflow for troubleshooting this compound precipitation.
References
addressing Piperoxan instability in long-term experiments
Welcome to the Technical Support Center for Piperoxan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzodioxane derivative that primarily functions as a competitive antagonist of alpha-adrenergic receptors, particularly α2-adrenergic receptors.[1][2] By blocking these receptors, this compound inhibits the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This antagonism can lead to various physiological responses, including vasodilation and effects on the central nervous system.[1] Historically, it was one of the first compounds used to study alpha-adrenergic blockade.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. For solid forms of this compound (both free base and hydrochloride salt), long-term storage should be at -20°C, protected from light. For short-term storage, 0-4°C is acceptable. Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation. It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound instability in experimental solutions?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The stability of similar compounds, like proroxan (B1204737), is known to be pH-dependent.[3] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate thermal degradation.[4][5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6][7][8]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause oxidative degradation.[9][10][11]
-
Solvent: While DMSO is a common solvent, its purity (e.g., water content) can impact long-term stability.[12][13][14][15]
Q4: Are there known degradation products of this compound?
A4: Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on its chemical structure (containing ether and amine functionalities), potential degradation pathways include hydrolysis of the ether linkage and oxidation of the piperidine (B6355638) ring.[16] To definitively identify degradation products in your specific experimental conditions, it is recommended to perform forced degradation studies and utilize analytical techniques like HPLC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of drug activity or inconsistent results over time. | This compound degradation in stock or working solutions. | 1. Verify Storage: Ensure stock solutions are stored at -20°C or -80°C in single-use aliquots and protected from light. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. 3. Assess Stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Formation of this compound degradation products. | 1. Conduct Forced Degradation: Subject a sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent this compound peak from all potential degradation product peaks. |
| Precipitation of this compound in aqueous buffers. | Poor solubility at the experimental pH. | 1. Check pH-Solubility Profile: The solubility of related compounds like proroxan is significantly affected by pH, with reduced solubility observed between pH 3 and 5.5.[3] Determine the solubility of this compound at your working pH. 2. Adjust pH: If possible, adjust the pH of your buffer to a range where this compound is more soluble. 3. Use a Co-solvent: Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline for preparing and storing this compound stock solutions to maximize stability.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a chemical fume hood.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize exposure to light and prevent repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Method)
This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the quantitative analysis of this compound and the detection of its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).
-
Column Temperature: 30°C
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products (generated through forced degradation studies), impurities, and other components in the sample matrix.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
This compound Signaling Pathway
Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.
Experimental Workflow for this compound Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. Photodegradation of fleroxacin injection: different products with different concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Piperoxan Off-Target Effects
Welcome to the Technical Support Center for researchers utilizing Piperoxan in experimental models. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is primarily known as an antagonist of α2-adrenergic receptors.[1][2] It blocks the action of endogenous agonists like norepinephrine, thereby inhibiting the negative feedback loop that normally suppresses further neurotransmitter release.
Q2: What are the main off-target effects of this compound?
The most significant off-target effect of this compound is its high affinity for I1-imidazoline binding sites.[2][3] this compound is not selective between α2-adrenergic and I1-imidazoline receptors, which can lead to confounding experimental results.[2][3] Additionally, some studies suggest potential interactions with serotonin (B10506) receptors, although this is less characterized.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for data integrity.[4] Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.[5]
-
Use of Selective Antagonists: Whenever possible, use more selective α2-adrenergic antagonists as controls to confirm that the observed effect is due to α2-adrenoceptor blockade.
-
Control Experiments: Include control groups that can help differentiate between on-target and off-target effects. This may involve using cell lines or animal models that lack the off-target receptor.
-
Verify Compound Purity: Ensure the this compound used is of high purity to avoid confounding effects from contaminants.[6]
Q4: Are there more selective alternatives to this compound?
Yes, several α2-adrenergic antagonists with higher selectivity are available. These are often preferred for minimizing off-target effects.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent results in neurotransmitter release assays (e.g., in vivo microdialysis).
-
Potential Cause: The observed effects may be a combination of on-target α2-adrenergic blockade and off-target I1-imidazoline receptor binding, both of which can modulate neurotransmitter release.
-
Troubleshooting Steps:
-
Run a full dose-response curve: Determine if lower concentrations of this compound can achieve the desired effect on neurotransmitter release without producing inconsistent results.
-
Use a highly selective α2-antagonist as a control: Compare the effects of this compound with a more selective antagonist, such as Atipamezole (B1667673). If the selective antagonist produces a cleaner, more consistent effect, it is likely that the inconsistencies with this compound are due to its off-target actions.
-
Consider the experimental model: The expression levels of α2-adrenergic and I1-imidazoline receptors can vary between different brain regions and cell types. Characterize the receptor expression in your model system.
-
Issue 2: Discrepancy between in vitro binding affinity and in vivo functional effects.
-
Potential Cause: this compound's pharmacokinetics and metabolism in vivo can differ from its behavior in a controlled in vitro environment. Additionally, its off-target effects at I1-imidazoline receptors can contribute to the overall physiological response.
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: If possible, measure the concentration of this compound in the target tissue to ensure it is within the expected effective range.
-
Blockade of off-target receptors: In animal models, co-administer a selective I1-imidazoline antagonist (if available and validated for your model) to isolate the α2-adrenergic effects of this compound.
-
Utilize a structurally unrelated antagonist: Test a different α2-adrenergic antagonist with a different chemical structure to see if it produces the same in vivo effect.[6] This can help rule out artifacts related to the specific chemical properties of this compound.
-
Issue 3: High background or non-specific binding in receptor binding assays.
-
Potential Cause: The non-selective nature of this compound can lead to binding to multiple receptor types present in the tissue preparation.
-
Troubleshooting Steps:
-
Use a more selective radioligand: If using radiolabeled this compound, consider a more selective α2-adrenergic radioligand for your binding assays.
-
Competition binding assays: Use a range of concentrations of a highly selective unlabeled α2-adrenergic antagonist to compete with radiolabeled this compound. This can help to define the specific α2-adrenergic binding component.
-
Use cell lines with specific receptor expression: Perform binding assays on cell lines engineered to express only the α2-adrenergic receptor to eliminate confounding binding to I1-imidazoline receptors.
-
Data Presentation
Table 1: Comparative Binding Profile of this compound and Alternative α2-Adrenergic Antagonists
| Compound | α2-Adrenergic Receptor Affinity (Ki, nM) | I1-Imidazoline Receptor Affinity (Ki, nM) | Selectivity Ratio (I1/α2) |
| This compound | ~20 | ~30 | ~1.5 |
| Idazoxan | ~5 | ~3 | ~0.6 |
| Atipamezole | ~0.5 | >10,000 | >20,000 |
| Fluparoxan | ~1 | ~2,500 | ~2,500 |
Note: Ki values are approximate and can vary depending on the specific radioligand and tissue preparation used. The selectivity ratio is calculated as the Ki for the I1-imidazoline receptor divided by the Ki for the α2-adrenergic receptor. A higher ratio indicates greater selectivity for the α2-adrenergic receptor.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Assessing Neurotransmitter Release
This protocol provides a general framework for using this compound in in vivo microdialysis experiments to study its effect on neurotransmitter release.
-
Animal Surgery: Implant a microdialysis guide cannula targeting the brain region of interest in an anesthetized rodent model according to established stereotaxic procedures. Allow for a sufficient recovery period (typically 24-48 hours).
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes to ensure a stable neurotransmitter level.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe. A typical in vivo dose for rodents might range from 1-10 mg/kg, but this should be optimized for your specific experimental question.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for the duration of the experiment.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Control Experiments: Include a vehicle control group. To assess the contribution of off-target effects, a separate group of animals can be treated with a more selective α2-adrenergic antagonist.
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive receptor binding assay to determine the affinity of this compound for α2-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express α2-adrenergic receptors. Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components to each well:
-
A fixed concentration of a radiolabeled ligand with high affinity and selectivity for α2-adrenergic receptors (e.g., [³H]-RX821002). The concentration should ideally be at or below its Kd for the receptor.
-
A range of concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
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The prepared cell membranes.
-
-
Non-Specific Binding Control: Include wells containing the radioligand and cell membranes, but with a high concentration of a non-radiolabeled, highly selective α2-adrenergic agonist or antagonist to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. alpha 2-adrenergic antagonists suppress epileptiform EEG activity in a petit mal seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Piperoxan Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Piperoxan hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its key physicochemical properties?
This compound hydrochloride is an α2-adrenergic receptor antagonist.[1] It was also the first antihistamine to be discovered.[2] Understanding its physicochemical properties is crucial for formulation development.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [1] |
| Molecular Weight | 269.77 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 229-231 °C | [4] |
| Water Solubility | 54 mg/mL (200.17 mM) | [5] |
| Ethanol Solubility | 40 mg/mL (148.27 mM) | [5] |
| DMSO Solubility | ≥31 mg/mL (114.91 mM) | [1] |
Q2: What are the common solvents for preparing this compound hydrochloride stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound hydrochloride (≥31 mg/mL).[1] For aqueous stock solutions, water can be used to dissolve the compound up to 54 mg/mL.[5] Ethanol is another option, with a solubility of 40 mg/mL.[5]
Q3: What is the primary mechanism of action of this compound hydrochloride?
This compound hydrochloride is a competitive antagonist of α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] Blockade of these receptors by this compound hydrochloride prevents the inhibitory effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[7] This leads to an increase in synaptic norepinephrine levels by blocking the autoreceptor-mediated negative feedback.[1]
Troubleshooting Guide: Formulation Strategies for In Vivo Studies
Issue: Precipitation of this compound hydrochloride in aqueous vehicle during formulation or upon administration.
Possible Cause: this compound hydrochloride, although water-soluble, can precipitate under certain pH conditions. A notable issue is its precipitation at a pH below 6.2.
Solutions:
1. Co-Solvent Systems:
-
Rationale: The use of a mixture of water-miscible organic solvents can significantly enhance the solubility of a compound.
-
Recommended Protocol: A commonly used vehicle for in vivo administration of this compound hydrochloride involves a sequential dilution in a co-solvent system. A suggested formulation is a mixture of PEG300 (30%), Tween 80 (5%), and sterile water. It is crucial to maintain the pH of the final formulation above 6.2 to avoid precipitation.
2. pH Adjustment:
-
Rationale: The solubility of ionizable compounds like this compound hydrochloride is highly dependent on the pH of the solution. As a hydrochloride salt of a weak base, its solubility is generally higher in acidic to neutral pH, but precipitation can occur at very low pH due to the common ion effect.
-
Protocol: When preparing aqueous solutions, carefully monitor and adjust the pH. Use appropriate buffers to maintain a pH above 6.2. For intravenous administration, ensure the final formulation is isotonic and has a physiologically compatible pH to avoid irritation and precipitation in the bloodstream.
3. Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble.
-
Protocol:
-
Prepare an aqueous solution of a suitable cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Gradually add this compound hydrochloride to the cyclodextrin solution while stirring.
-
Continue stirring until the drug is fully dissolved. The molar ratio of drug to cyclodextrin may need to be optimized.
-
Filter the solution to remove any undissolved particles before administration.
-
4. Nanoparticle Formulations:
-
Rationale: Reducing the particle size of a drug to the nanometer range increases its surface area, leading to enhanced dissolution rate and saturation solubility.
-
Protocol (Nanoprecipitation):
-
Dissolve this compound hydrochloride in a suitable organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Inject the drug-containing organic solution into the aqueous stabilizer solution under high-speed homogenization.
-
Remove the organic solvent by evaporation to obtain an aqueous nanosuspension.
-
Table 2: Summary of Formulation Strategies for this compound Hydrochloride
| Formulation Strategy | Components | Key Considerations |
| Co-Solvent System | PEG300, Tween 80, Water | Maintain pH > 6.2 to prevent precipitation. |
| pH Adjustment | Buffers (e.g., phosphate (B84403) buffer) | Avoid highly acidic conditions that may cause precipitation due to the common ion effect. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Optimization of drug-to-cyclodextrin molar ratio is required. |
| Nanoparticles | Stabilizers (e.g., Tween 80, PVP) | Requires specialized equipment for particle size reduction and characterization. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration in Rats
-
Materials:
-
This compound hydrochloride
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride.
-
In a sterile vial, dissolve the this compound hydrochloride in PEG300 to create a concentrated stock.
-
Add Tween 80 to the solution and mix thoroughly.
-
Slowly add sterile water for injection to the mixture while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any precipitation. If necessary, adjust the pH to be above 6.2 using a suitable buffer.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Example Dosing: For intracerebroventricular (i.c.v.) administration in rats, a dose of 30 µg/kg has been reported.[8] The concentration of the dosing solution should be calculated based on the administration volume.
Signaling Pathways and Experimental Workflows
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound hydrochloride acts by blocking α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This blockade disrupts the normal signaling cascade initiated by endogenous agonists like norepinephrine.
Caption: Mechanism of this compound hydrochloride action.
Downstream Signaling Pathways Modulated by α2-Adrenoceptor Blockade
The blockade of α2-adrenergic receptors by this compound hydrochloride can influence multiple downstream signaling pathways, including the ERK/MAPK pathway and intracellular calcium levels.
Caption: Downstream signaling of α2-adrenoceptor blockade.
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study involving this compound hydrochloride is outlined below.
Caption: General workflow for an in vivo study.
References
- 1. This compound hydrochloride (135-87-5) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. alpha2-Adrenergic receptor-mediated modulation of calcium current in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
best practices for storing and handling Piperoxan stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Piperoxan stock solutions, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound hydrochloride. It exhibits high solubility in DMSO. For final working solutions in aqueous-based assays, further dilution from the DMSO stock into your experimental buffer or media is necessary.
Q2: What are the optimal storage conditions for this compound hydrochloride powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C under desiccated conditions.
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), store aliquots at -80°C. For short-term storage (up to one month), -20°C is suitable.
Q3: My this compound solution precipitated after diluting the DMSO stock into my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds dissolved in organic solvents. This is often due to "solvent shock," where the compound's solubility drastically decreases in the aqueous environment. Refer to the troubleshooting section for detailed solutions.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an antagonist of α2-adrenergic receptors (α2-ARs). These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic AMP (cAMP) levels and downstream signaling. In the nervous system, presynaptic α2-ARs typically inhibit the release of norepinephrine (B1679862); their blockade by this compound enhances norepinephrine release.[2]
Data Presentation
Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 54 mg/mL | ~200.17 mM | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility. |
| Water | 54 mg/mL | 200.17 mM | |
| Ethanol (B145695) | 40 mg/mL | 148.28 mM |
Molecular Weight of this compound Hydrochloride: 269.77 g/mol
Storage Stability of this compound Hydrochloride Solutions
| Storage Temperature | Duration | Solvent |
| -80°C | Up to 1 year | DMSO |
| -20°C | Up to 1 month | DMSO |
Experimental Protocols
Protocol for Preparation of this compound Hydrochloride Stock Solution (100 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound hydrochloride powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.98 mg of the powder and place it into a sterile conical tube.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (up to 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer/Media
-
Q: Why did my compound precipitate when I diluted it from a DMSO stock into my experimental buffer?
-
A: This is likely due to the low solubility of this compound in aqueous solutions at high concentrations and the phenomenon of "solvent shock." The rapid change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to fall out of solution.
-
-
Q: How can I prevent this precipitation?
-
A:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous buffer, perform a serial dilution. First, make an intermediate dilution in a smaller volume of the buffer, then add this to the final volume.
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual introduction can help maintain solubility.
-
Pre-warm the Buffer: Warming your aqueous buffer to 37°C can increase the solubility of this compound.
-
Lower Final Concentration: Ensure your final experimental concentration does not exceed the solubility limit of this compound in your specific medium.
-
Consider Co-solvents: For certain applications, including a small percentage of a biocompatible co-solvent like ethanol or a surfactant like Tween-80 in your final solution can improve solubility.[3] Always run a vehicle control to ensure the co-solvent does not affect your experimental outcome.
-
-
Issue 2: Inconsistent Experimental Results
-
Q: I am observing high variability in my results between experiments. What could be the cause?
-
A:
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Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound. Ensure you are using fresh aliquots for each experiment.
-
pH of the Medium: The solubility and activity of some compounds can be pH-dependent. Ensure the pH of your experimental buffer or medium is consistent.
-
Interaction with Media Components: Components in complex cell culture media, such as proteins in serum, can potentially interact with your compound. Test solubility in your specific basal and complete media.
-
-
Visualizations
Caption: Signaling pathway of α2-adrenergic receptor antagonism by this compound.
References
Technical Support Center: Interpreting Unexpected Results in Piperoxan Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during pharmacology experiments involving Piperoxan.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Unexpected Hypertensive or Pressor Response
Q: My in vivo experiment was designed to measure the antihypertensive effects of this compound, but I observed a significant increase in blood pressure. What is the likely cause?
A: This paradoxical hypertensive effect is a known, though often unexpected, outcome of this compound administration. The primary reason lies in this compound's mechanism of action as a non-selective alpha-2 adrenergic antagonist.
-
Mechanism of Paradoxical Hypertension: Presynaptic alpha-2 adrenergic receptors function as autoreceptors, inhibiting the release of norepinephrine (B1679862) (NE) from sympathetic nerve terminals. By blocking these receptors, this compound removes this inhibitory feedback loop, leading to an increased synaptic concentration of NE. This excess NE then acts on postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle, causing vasoconstriction and a subsequent rise in blood pressure. This effect can overshadow any central sympatholytic effects.
-
Troubleshooting & Optimization:
-
Co-administration of an Alpha-1 Antagonist: To isolate the alpha-2 mediated effects of this compound and mitigate the paradoxical pressor response, consider co-administering a highly selective alpha-1 adrenergic antagonist, such as prazosin (B1663645). This will block the effects of the released norepinephrine on the vasculature.
-
Dose-Response Analysis: The paradoxical effect may be dose-dependent. Perform a careful dose-response study to determine if lower concentrations of this compound can achieve the desired alpha-2 antagonism without causing a significant pressor response.
-
Alternative Models: In some experimental models with high sympathetic tone, this paradoxical effect may be more pronounced. Consider using models with lower sympathetic activation or chemically sympathectomized animals to better elucidate the specific effects of this compound on alpha-2 receptors.
-
Issue 2: Unexpected Vasoconstriction in In Vitro Preparations
Q: I am using an isolated aortic ring preparation to study the vasodilatory effects of this compound, but I am observing a contractile response. Why is this happening?
A: Similar to the in vivo pressor response, unexpected vasoconstriction in isolated tissues can be attributed to this compound's complex pharmacology.
-
Norepinephrine Release from Nerve Terminals: Even in isolated tissue preparations, sympathetic nerve terminals can be present. This compound's blockade of presynaptic alpha-2 receptors can lead to the release of stored norepinephrine, which then acts on alpha-1 receptors on the smooth muscle to cause contraction.
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Partial Agonist Activity: In some vascular beds, this compound may exhibit partial agonist activity at alpha-1 adrenergic receptors, leading to a weak contractile response, especially at higher concentrations.
-
Troubleshooting & Optimization:
-
Use of Antagonists: Pre-treat the tissue with a selective alpha-1 antagonist like prazosin to block the contractile effects of released norepinephrine.
-
Endothelium Removal: The endothelium can modulate vascular tone. To determine if the observed effect is endothelium-dependent, compare the response in endothelium-intact and endothelium-denuded aortic rings.
-
Chemical Sympathectomy: For preparations with significant sympathetic innervation, consider pre-treating the tissue with a neurotoxin like 6-hydroxydopamine (6-OHDA) to deplete sympathetic nerve terminals.
-
Issue 3: Unexpected Central Nervous System (CNS) or Gastrointestinal (GI) Effects
Q: My study is focused on the cardiovascular effects of this compound, but the animals are exhibiting unexpected behavioral changes (e.g., sedation, agitation) or gastrointestinal issues (e.g., increased motility). What could be the cause?
A: These off-target effects are likely due to this compound's activity at other receptor systems, a legacy of its early discovery as the first antihistamine.
-
Histamine (B1213489) H1 Receptor Antagonism: this compound is a potent histamine H1 receptor antagonist.[1] This activity can lead to sedative effects, a common side effect of first-generation antihistamines. Depending on the dose and the animal's baseline state, it could also potentially lead to paradoxical excitation.
-
Imidazoline (B1206853) Receptor Binding: this compound also binds to imidazoline receptors, which are involved in the central regulation of blood pressure, as well as other physiological processes. Its interaction with these receptors can contribute to its complex cardiovascular and neurological profile.
-
Potential for Other Off-Target Interactions: While less characterized, interactions with other receptor systems, such as serotonergic or dopaminergic pathways, cannot be entirely ruled out and may contribute to unexpected behavioral or physiological responses.
-
Troubleshooting & Optimization:
-
Use of Selective Comparators: To dissect the contribution of different receptor systems, compare the effects of this compound with more selective alpha-2 antagonists (e.g., yohimbine), imidazoline receptor ligands, and H1 antihistamines.
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Behavioral and Functional Monitoring: If CNS or GI effects are a concern, incorporate appropriate behavioral assessments (e.g., open field test, rotarod) and functional GI monitoring into your experimental design.
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Route of Administration: The route of administration can influence the manifestation of CNS effects. Direct central administration (e.g., intracerebroventricular) versus systemic administration can help differentiate central from peripheral effects.
-
Data Presentation
Table 1: Comparative Binding Affinities of this compound and Related Compounds
| Compound | Receptor Subtype | Reported Affinity (K_i in nM) | Species | Reference |
| This compound | α₂-Adrenergic | Data not consistently available in recent literature | - | - |
| I₁-Imidazoline | Considered non-selective between α₂ and I₁ | - | [2] | |
| H₁-Histamine | Potent antagonist activity demonstrated | Guinea Pig | [1] | |
| Idazoxan | α₂-Adrenergic | ~10-30 | Rat/Human | [3] |
| I₂-Imidazoline | ~5-15 | Rat/Human | [3] | |
| Yohimbine (B192690) | α₂-Adrenergic | ~0.5-2 | Rat/Human | [4] |
| 5-HT₁A | Partial Agonist | Human | [4] | |
| Prazosin | α₁-Adrenergic | ~0.1-1 | Rat/Human | - |
Experimental Protocols
Protocol 1: In Vivo Measurement of Paradoxical Hypertensive Response in Rats
This protocol is designed to demonstrate the potential for this compound to induce a hypertensive response.
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Animal Model: Male Sprague-Dawley rats (250-300g).
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Anesthesia and Cannulation: Anesthetize the rats (e.g., with urethane, 1.25 g/kg, i.p.). Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
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Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer and data acquisition system to continuously record mean arterial pressure (MAP) and heart rate (HR).
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Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure a steady baseline hemodynamic state.
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This compound Administration: Administer this compound intravenously at a dose range of 0.5 - 2.0 mg/kg.
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Data Recording: Continuously record MAP and HR for at least 60 minutes following this compound administration.
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(Optional) Alpha-1 Blockade: In a separate group of animals, pre-treat with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering this compound to observe the attenuation of the pressor response.
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Data Analysis: Calculate the change in MAP and HR from baseline at various time points post-injection. Compare the responses in animals with and without alpha-1 blockade.
Protocol 2: In Vitro Assessment of Vascular Reactivity in Isolated Rat Aorta
This protocol allows for the characterization of this compound's direct effects on vascular smooth muscle.
-
Tissue Preparation: Euthanize a male Wistar rat (250-300g) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Viability and Contractility Check: Contract the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) to ensure tissue viability. Once a stable contraction is achieved, acetylcholine (B1216132) (e.g., 10 µM) can be added to confirm endothelium integrity (if required).
-
This compound Administration: After washing out the initial contracting agent and allowing the tissue to return to baseline, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath and record any changes in tension.
-
(Optional) Antagonist Co-incubation: To investigate the mechanism of any observed contraction, pre-incubate the tissues with prazosin (e.g., 100 nM) for 30 minutes before constructing the this compound concentration-response curve.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine or KCl). Compare the concentration-response curves in the presence and absence of antagonists.
Mandatory Visualization
References
- 1. INDUCTION OF ARTERIAL HYPERTENSION IN NORMAL AND ADRENALECTOMIZED RATS GIVEN CORTISONE ACETATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for Piperoxan's effects on histamine receptors in research
This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with Piperoxan. It specifically addresses how to identify and control for its potential off-target effects on histamine (B1213489) receptors.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its potential off-target effects?
This compound is a benzodioxane derivative primarily known as an α-adrenergic receptor antagonist, with a preference for the α2 subtype. It is used in research to block the effects of α2-adrenergic agonists or to study the role of the α2-adrenergic system. While its primary targets are well-established, like many pharmacological tools, it can exhibit off-target effects. Due to structural similarities between some adrenergic and histaminergic ligands, a key concern is the potential for this compound to bind to and modulate histamine receptors, which could confound experimental results.
FAQ 2: My experiment using this compound is showing unexpected results. Could histamine receptor activity be the cause?
Unexpected results when using this compound could indeed stem from off-target histaminergic effects. To troubleshoot this, consider the following:
-
Symptom Checklist: Are the observed effects consistent with histamine receptor modulation?
-
H1 Receptor: Activation can lead to inflammatory responses, smooth muscle contraction, and increased vascular permeability. In the CNS, H1 antagonism is associated with sedation.[1][2]
-
H2 Receptor: Activation is famously linked to gastric acid secretion but also plays roles in vasodilation.[2][3]
-
H3 Receptor: Primarily acts as a presynaptic autoreceptor in the CNS, inhibiting the release of histamine and other neurotransmitters.[4] Antagonism can increase neurotransmitter release.
-
H4 Receptor: Expressed mainly on immune cells, it mediates chemotaxis and inflammatory responses.[4]
-
-
Literature Cross-Check: Review literature where this compound was used in a similar model. Were any similar anomalous effects reported?
-
Control Experiments: The most definitive way to confirm off-target effects is to run a control experiment. See the troubleshooting guide below.
FAQ 3: How can I experimentally control for this compound's effects on histamine receptors?
There are two primary strategies to control for these potential off-target effects:
-
Pharmacological Blockade: Co-administer this compound with a selective antagonist for the suspected histamine receptor subtype. If the antagonist reverses the unexpected effect of this compound, it strongly suggests the effect is mediated by that histamine receptor. (See Protocol 1).
-
Use of a Cleaner Negative Control: Substitute this compound with a different α2-adrenergic antagonist that is known to have high selectivity and minimal or no affinity for histamine receptors. Atipamezole (B1667673) is an excellent candidate for this purpose.[5][6][7] If this "cleaner" drug does not produce the same unexpected effect, it further implicates an off-target action of this compound.
Troubleshooting Guide: Isolating Off-Target Effects
Problem: You observe an effect from this compound that is inconsistent with α2-adrenergic blockade alone.
Hypothesis: The effect is mediated by an off-target interaction with a histamine receptor (e.g., H1, H2, H3, or H4).
Solution Workflow:
Quantitative Data & Compound Selection
Specific binding affinity data (Ki) for this compound at histamine receptors is not widely available in published literature. Therefore, researchers may need to determine these values empirically (see Protocols 2 & 3). For context, the tables below provide the binding profiles of two other common α2-antagonists, Yohimbine (B192690) and Atipamezole, and list suitable histamine antagonists for control experiments.
Table 1: Comparative Binding Profile of α2-Adrenergic Antagonists
This table compares the receptor binding affinities (Ki in nM) of Yohimbine (an α2-antagonist with known off-target activity) and Atipamezole (a highly selective α2-antagonist). Lower Ki values indicate higher affinity.
| Receptor Target | Yohimbine Ki (nM) | Atipamezole Ki (nM) | Selectivity Notes |
| α2A-Adrenergic | 1.4 - 2.4[8][9] | High Affinity[5] | Primary Target |
| α2B-Adrenergic | 7.1 - 10[8][9] | High Affinity[5] | Primary Target |
| α2C-Adrenergic | 0.66 - 0.88[8][9] | High Affinity[5] | Primary Target |
| α1A-Adrenergic | ~500 | Low Affinity | Yohimbine is less selective against α1 subtypes. |
| α1B-Adrenergic | ~500 | Low Affinity | Atipamezole has an α2/α1 selectivity ratio of 8526, compared to 40 for Yohimbine.[5][7] |
| α1D-Adrenergic | ~52 | Low Affinity | |
| 5-HT1A (Serotonin) | ~50 | Negligible Affinity[6] | Yohimbine has significant serotonergic activity. |
| Histamine (H1, H2) | Not Widely Reported | No Effect / No Affinity [5] | Atipamezole is the ideal negative control. |
Table 2: Selective Histamine Receptor Antagonists for Control Experiments
| Target Receptor | Antagonist | Class / Notes |
| H1 Receptor | Mepyramine (Pyrilamine) | First-generation antihistamine. Widely used in research. |
| Desloratadine | Second-generation antihistamine with high H1 selectivity. | |
| H2 Receptor | Cimetidine / Ranitidine | H2-blockers used to study gastric acid secretion and H2-mediated vasodilation. |
| H3 Receptor | Ciproxifan | Potent and selective H3 antagonist/inverse agonist.[10] |
| Thioperamide | Potent H3 antagonist, also shows some activity at H4. | |
| H4 Receptor | JNJ 7777120 | The first potent and selective H4 receptor antagonist developed. |
Experimental Protocols
Protocol 1: Co-Administration of a Histamine Antagonist to Block Off-Target Effects
This protocol describes a general method to test if an observed effect of this compound is mediated through a specific histamine receptor in a cell-based or tissue assay.
Objective: To determine if a selective histamine receptor antagonist can reverse an unexpected effect of this compound.
Materials:
-
Your experimental system (e.g., cell culture, isolated tissue).
-
This compound.
-
A selective histamine receptor antagonist (see Table 2).
-
Appropriate buffers and assay reagents for your specific endpoint measurement.
Methodology:
-
Establish Baseline: Run your experiment under control conditions (vehicle only) to establish a baseline reading for your measured endpoint.
-
This compound Effect: Treat the system with the desired concentration of this compound and measure the effect. This is your primary experimental condition showing the "unexpected effect."
-
Antagonist Control: Treat the system with the selective histamine antagonist alone. This is crucial to ensure the antagonist itself does not affect your endpoint. The concentration should be sufficient to block the target receptor (typically 10-100 times its Ki value).
-
Co-Administration: Pre-incubate your system with the selective histamine antagonist for 15-30 minutes. Then, add this compound (at the same concentration as step 2) in the continued presence of the antagonist.
-
Measure Endpoint: After the appropriate incubation time, measure your experimental endpoint.
Data Analysis:
-
Compare the result from the co-administration group (Step 4) to the this compound-only group (Step 2).
-
If the unexpected effect is significantly reduced or completely abolished, it strongly suggests the effect is mediated by the histamine receptor that your chosen antagonist blocks.
-
If the effect remains unchanged, the off-target action is likely not through that specific histamine receptor. Consider testing antagonists for other histamine subtypes.
References
- 1. Histamine release in vitro: inhibition by catecholamines and methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 8. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Piperoxan Selectivity in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Piperoxan in functional assays. Given this compound's activity at both α2-adrenergic and imidazoline (B1206853) I2 receptors, achieving selective results is a common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is recognized as an antagonist at α2-adrenergic receptors. However, it also exhibits significant affinity for imidazoline I2 binding sites, making it a non-selective compound. This dual activity can lead to confounding results in functional assays designed to study one receptor system in isolation.
Q2: Why is improving the selectivity of this compound important in my experiments?
Improving selectivity is crucial for accurately attributing a functional effect to a specific receptor. Without selective experimental conditions, it is difficult to determine whether the observed response is due to the modulation of α2-adrenergic receptors, imidazoline I2 receptors, or a combination of both. This is essential for target validation and understanding the mechanism of action of novel compounds.
Q3: What are the main off-target effects I should be aware of when using this compound?
The primary off-target effect of this compound is its interaction with imidazoline I2 receptors. This can interfere with studies focused on α2-adrenergic signaling and lead to misinterpretation of data. Depending on the experimental system, activation or inhibition of I2 receptors can have various downstream effects that may mask or alter the α2-adrenergic response.
Q4: Can I use a specific cell line to improve the selectivity of my assay?
Yes, using a cell line that endogenously expresses only the receptor of interest or a recombinant cell line overexpressing a specific receptor subtype is a highly effective strategy. For example, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are often used to create stable cell lines expressing a single α2-adrenergic receptor subtype (α2A, α2B, or α2C). This approach minimizes the potential for confounding off-target effects from other receptors.
Troubleshooting Guides
Issue 1: Ambiguous results in a cAMP functional assay with this compound.
Possible Cause: this compound is likely modulating both α2-adrenergic and imidazoline I2 receptors, which can have opposing or confounding effects on adenylyl cyclase activity. α2-adrenergic receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP levels. The signaling pathways of imidazoline I2 receptors are less defined but may influence cAMP levels independently.
Troubleshooting Steps:
-
Pharmacological Blockade:
-
To isolate the α2-adrenergic effect, pre-incubate your cells with a selective imidazoline I2 receptor antagonist, such as BU224, before adding this compound.[1][2]
-
Conversely, to isolate the imidazoline I2 effect, pre-incubate with a selective α2-adrenergic antagonist like RX821002.[3][4] Yohimbine (B192690) can also be used as a selective α2-antagonist.[5][6][7]
-
-
Cell Line Selection:
-
Use a cell line that exclusively expresses the α2-adrenergic receptor subtype of interest. Commercially available recombinant cell lines (e.g., from Charles River, Revvity) are ideal for this purpose.[8]
-
-
Assay Optimization:
-
Optimize the concentration of forskolin (B1673556) used to stimulate cAMP production to ensure the assay window is suitable for detecting inhibitory effects.
-
Perform concentration-response curves for all compounds to determine their potency and efficacy.
-
Issue 2: Difficulty in distinguishing between α2-adrenergic and imidazoline I2 receptor-mediated signaling.
Possible Cause: The downstream signaling pathways of these two receptors may converge or be difficult to separate in your current assay format.
Troubleshooting Steps:
-
Utilize a Panel of Selective Ligands:
-
Compare the functional response of this compound to that of highly selective agonists and antagonists for each receptor class.
-
For α2-adrenergic receptors, use agonists like dexmedetomidine (B676) and antagonists like RX821002.
-
For imidazoline I2 receptors, while selective agonists are less common, compounds like BU224 can be used to probe I2 sites.[1][2]
-
-
Employ a Reporter Gene Assay:
-
Use a reporter gene assay that is specific to the signaling pathway of interest. For example, a CRE (cAMP response element)-luciferase reporter can specifically measure changes in cAMP-mediated gene transcription downstream of α2-adrenergic receptor activation.[9]
-
-
Differential Antagonist Strategy:
-
Use a combination of antagonists to dissect the pharmacology. For instance, compare the ability of yohimbine (α2-selective antagonist) and idazoxan (B1206943) (non-selective α2/I2 antagonist) to block the effects of this compound. A greater blockade by idazoxan may suggest an imidazoline I2 component.
-
Data Presentation
Table 1: Binding Affinities (Ki in nM) of this compound and Selected Ligands at α2-Adrenergic and Imidazoline Receptors
| Compound | α2-Adrenergic Receptors | Imidazoline I1 Receptors | Imidazoline I2 Receptors | Selectivity Notes |
| This compound | ~10-50 | ~5-20 | ~5-20 | Non-selective |
| Idazoxan | ~2-10 | ~3-15 | ~2-10 | Non-selective α2/I1/I2 ligand.[2][3][10] |
| Yohimbine | ~0.5-5 | >1000 | >1000 | Selective α2-adrenergic antagonist.[5][6][11] |
| RX821002 | ~0.2-2 | >10,000 | >10,000 | Highly selective α2-adrenergic antagonist.[3][4][12] |
| Efaroxan (B1214185) | ~20-100 | ~10-50 | >1000 | Preferential for α2 and I1 over I2 receptors.[13][14][15] |
| BU224 | >10,000 | Not reported | ~2.1 | Highly selective I2 ligand.[1][2] |
| Clonidine (B47849) | ~1-10 | ~5-20 | >1000 | α2-adrenergic and I1 agonist.[16][17][18] |
Note: Ki values are approximate and can vary depending on the tissue, species, and experimental conditions.
Experimental Protocols
Protocol 1: Pharmacological Blockade in a cAMP Functional Assay
This protocol describes how to use a selective antagonist to isolate the α2-adrenergic effects of this compound in a cAMP assay using a cell line expressing the target receptor.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest (e.g., CHO-K1-hα2A)
-
This compound
-
Selective α2-adrenergic antagonist (e.g., RX821002)
-
Selective imidazoline I2 antagonist (e.g., BU224)
-
Forskolin
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cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor to the desired concentration.
-
-
Antagonist Pre-incubation:
-
To block imidazoline I2 receptors, add BU224 to the appropriate wells at a concentration at least 100-fold higher than its Ki for I2 receptors.
-
To block α2-adrenergic receptors, add RX821002 to the appropriate wells at a concentration at least 100-fold higher than its Ki for α2 receptors.
-
Incubate for 15-30 minutes at room temperature.
-
-
This compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forsklin (predetermined to be EC80) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. Compare the curves in the presence and absence of the selective antagonists.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol outlines the use of a CRE-luciferase reporter gene assay to specifically measure α2-adrenergic receptor-mediated inhibition of cAMP signaling.
Materials:
-
Host cell line (e.g., HEK293)
-
Expression plasmid for the α2-adrenergic receptor subtype of interest
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Forskolin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection:
-
Co-transfect the host cells with the α2-adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium containing serial dilutions of this compound.
-
Incubate for 4-6 hours.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin (predetermined to be EC80) to stimulate the reporter gene expression.
-
Incubate for an additional 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luciferase activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for dissecting the pharmacology of this compound.
Caption: The canonical Gi-coupled signaling pathway of α2-adrenergic receptors.
Caption: Using selective antagonists to isolate receptor-specific effects.
References
- 1. BU224 hydrochloride|205437-64-5|COA [dcchemicals.com]
- 2. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the alpha 2-adrenergic antagonist yohimbine on orthostatic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. RX821002 | TargetMol [targetmol.com]
- 13. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of medullary I1-imidazoline and alpha 2-adrenergic receptors in the antihypertensive responses evoked by central administration of clonidine analogs in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Piperoxan's Limited Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperoxan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's limited penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is systemic administration of this compound not producing the expected central nervous system (CNS) effects?
The primary reason for a lack of CNS effects after systemic administration of this compound is its limited ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from potentially harmful substances.[1][2][3] A molecule's ability to penetrate the BBB is influenced by several physicochemical properties.
While this compound has a molecular weight generally considered favorable for BBB penetration, other factors likely contribute to its poor CNS availability.[1][4][5][6] Researchers should consider the possibility that this compound is recognized by efflux transporters at the BBB, which actively pump the compound out of the brain.[7]
Table 1: Physicochemical Properties of this compound and General Guidelines for BBB Penetration
| Property | This compound Value | General Guideline for Good BBB Penetration |
|---|---|---|
| Molecular Weight (MW) | 233.31 g/mol [4][5] | < 400-500 Da[1][7] |
| Lipophilicity (logP) | 2.312 (Calculated)[8] | 2 - 5 |
| Polar Surface Area (TPSA) | Calculated to be within a range that may not be optimal for passive diffusion. | < 90 Ų |
Q2: How can I experimentally determine the brain penetration of my this compound analog?
To quantify the BBB penetration of this compound or its analogs, several experimental models can be employed.
-
In Vitro Models: These models use cultured brain endothelial cells to mimic the BBB.[9][10][11] They are useful for initial screening and mechanistic studies. The permeability coefficient (Papp) can be determined and used to predict in vivo brain penetration.
-
In Situ Brain Perfusion: This technique involves perfusing the cerebral vasculature of an anesthetized animal with a solution containing the compound of interest.[12][13][14] It allows for the direct measurement of brain uptake without the influence of peripheral metabolism.
A common issue encountered is high variability in permeability assay results. This can be due to inconsistencies in cell monolayer integrity or the passage number of the cells used.[15]
Q3: What are the primary strategies to enhance the BBB penetration of this compound?
There are several strategies to overcome this compound's limited BBB penetration, which can be broadly categorized into non-invasive and invasive techniques. Non-invasive approaches are generally preferred and include:
-
Nanoformulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[16][17][18] Polymeric nanoparticles and liposomes are common choices.
-
Chemical Modification (Prodrug Strategy): Modifying this compound's chemical structure to increase its lipophilicity can enhance passive diffusion across the BBB. This often involves masking polar functional groups.
-
Intranasal Delivery: This route of administration can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal pathways.[19][20] The use of permeation enhancers can further improve absorption.[21]
Troubleshooting Guides
Guide 1: Low CNS Activity of this compound in In Vivo Studies
If you are observing lower than expected CNS activity with this compound in your animal models, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that the this compound used is of high purity and has not degraded.
-
Assess BBB Penetration: If not already done, perform an in situ brain perfusion study to quantify the brain uptake of this compound.
-
Consider Efflux Pump Inhibition: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor can help to test this hypothesis.
-
Explore Alternative Delivery Routes: If systemic administration is proving ineffective, consider more direct routes such as intranasal or intracerebroventricular (ICV) injection.
Caption: Troubleshooting workflow for low CNS activity.
Guide 2: High Variability in In Vitro BBB Permeability Assays
High variability in apparent permeability (Papp) values from in vitro BBB models is a common challenge. Here are some factors to investigate:
-
Cell Monolayer Integrity: Ensure a consistent and high transepithelial electrical resistance (TEER) value across all wells before starting the experiment. This confirms the formation of tight junctions.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell morphology and function.[15]
-
Assay Conditions: Maintain consistent pH, temperature, and sink conditions in the receiver compartment throughout the experiment.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for this compound
This protocol is adapted from established methods to determine the brain uptake of this compound in a rat model.[12][13][14]
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., bicarbonate-buffered saline)
-
This compound solution of known concentration in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Methodology:
-
Anesthetize the rat according to approved institutional protocols.
-
Expose the common carotid artery and ligate its branches.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer to wash out the blood from the cerebral vasculature.
-
Switch to the perfusion buffer containing this compound and perfuse for a short, defined period (e.g., 30-60 seconds).
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain, weigh it, and analyze the concentration of this compound in the brain tissue using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the brain uptake clearance or permeability-surface area product.
References
- 1. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [medbox.iiab.me]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characteristics of compounds that cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CAS 59-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 12. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 17. sapientiacollaborative.org [sapientiacollaborative.org]
- 18. Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Capsaicin and Piperine as Functional Excipients for Improved Drug Delivery across Nasal Epithelial Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Piperoxan and Yohimbine as α2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Piperoxan and Yohimbine (B192690) as α2-adrenergic receptor antagonists. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction
This compound and Yohimbine are both antagonists of α2-adrenergic receptors, a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and physiological processes. While both compounds exhibit α2-antagonistic properties, they differ in their pharmacological profiles, including binding affinity, selectivity, and functional effects. This guide aims to provide a comprehensive overview of these differences, supported by experimental data and detailed methodologies.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
Both this compound and Yohimbine act by competitively binding to α2-adrenergic receptors, thereby blocking the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.[1] The α2-receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, providing negative feedback to inhibit further neurotransmitter release.[2][3] By antagonizing these receptors, this compound and Yohimbine disrupt this negative feedback loop, leading to an increase in the release of norepinephrine from sympathetic nerve terminals.[2] This increased synaptic concentration of norepinephrine can then act on postsynaptic α1 and β-adrenergic receptors, mediating various physiological responses.
The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi).[4] Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] As antagonists, this compound and Yohimbine prevent this decrease in cAMP, thereby modulating downstream signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Yohimbine, focusing on their binding affinity and functional potency as α2-adrenergic antagonists.
Table 1: Binding Affinity (Ki/Kd) of this compound and Yohimbine for α2-Adrenergic Receptors
| Compound | Receptor Subtype | Ki/Kd (nM) | Species | Radioligand | Reference |
| Yohimbine | α2A | 0.57 - 4.4 | Human, Porcine | [3H]Yohimbine, [3H]Rauwolscine | [5] |
| α2B | 1.0 - 15.8 | Human | [3H]Yohimbine | [5] | |
| α2C | 0.06 - 0.68 | Human | [3H]Yohimbine | [5] | |
| α2 (platelets) | 6.2 | Human | [3H]Yohimbine | [6] | |
| This compound | α2 | Data not available |
Note: Data for this compound's binding affinity to specific α2-adrenergic receptor subtypes is limited in the reviewed literature. Older studies confirm its α-adrenergic blocking activity but often lack specific Ki or Kd values for direct comparison.
Table 2: Functional Antagonism (pA2/IC50) of this compound and Yohimbine
| Compound | Assay | Functional Response | pA2 / IC50 | Tissue/Cell Line | Reference |
| Yohimbine | Functional Antagonism | Inhibition of epinephrine-induced platelet aggregation | - | Human Platelets | [7] |
| Functional Antagonism | Reversal of clonidine-induced effects | - | In vivo (rats, mice) | [8] | |
| Functional Antagonism | Increased norepinephrine turnover | - | Rat Brain | [8] | |
| This compound | Discriminative Stimulus | Yohimbine-like discriminative effects | - | Rats | [6] |
Selectivity Profile
Yohimbine is known to be a selective α2-adrenergic antagonist over α1-adrenergic receptors.[9] However, it also exhibits affinity for other receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which may contribute to its overall pharmacological profile and potential side effects.[10]
This compound , in historical context, was one of the first α-adrenergic blocking agents identified and was also noted to have antihistaminic properties.[11] Its selectivity for α2- over α1-adrenergic receptors and other receptor types is not as well-characterized with modern quantitative methods as that of yohimbine. Some studies suggest that agents with less specificity at the α2 receptor, such as this compound, may have different in vivo effects compared to more selective antagonists.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of α2-adrenergic antagonists are provided below.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Yohimbine) for α2-adrenergic receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the Ki value.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the α2-adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[14]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[14]
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[13]
-
Determine the protein concentration of the membrane preparation.[13]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).[13]
-
A fixed concentration of a suitable radioligand for α2-receptors (e.g., [3H]Yohimbine or [3H]Rauwolscine).[6]
-
Varying concentrations of the unlabeled test compound (this compound or Yohimbine) or vehicle.[15]
-
For determination of non-specific binding, add a high concentration of an unlabeled α2-antagonist (e.g., phentolamine).[14]
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]
-
-
Filtration and Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
Objective: To determine the functional antagonism of a test compound by measuring its effect on agonist-induced inhibition of cAMP production.
Principle: α2-adrenergic receptors are Gi-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect. To measure the inhibition of cAMP production in response to an α2-agonist, intracellular cAMP levels are often first stimulated with forskolin (B1673556).
Protocol:
-
Cell Culture:
-
Culture cells expressing the α2-adrenergic receptor of interest in appropriate media.
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or Yohimbine) or vehicle for a specific duration.[16]
-
Add a fixed concentration of an α2-adrenergic agonist (e.g., clonidine (B47849) or UK-14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate basal cAMP levels).[17][18]
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[19]
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
-
The Schild analysis can be used to determine the pA2 value of the antagonist.
-
Functional Assay: [35S]GTPγS Binding
Objective: To measure the ability of an antagonist to block agonist-stimulated G-protein activation.
Principle: Agonist binding to a Gi-coupled receptor promotes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the measurement of this activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[21]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the α2-adrenergic receptor as described in the radioligand binding assay protocol.
-
-
Binding Assay:
-
In a multi-well plate, add the following to each well:
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).[23]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.[23]
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
-
Mandatory Visualization
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing α2-Antagonists.
Conclusion
Both this compound and Yohimbine function as α2-adrenergic receptor antagonists. The available scientific literature provides a more extensive and quantitative pharmacological profile for Yohimbine, detailing its high affinity for α2-receptor subtypes and its selectivity over α1-receptors. In contrast, while this compound is historically recognized as an α-adrenergic blocker, there is a notable lack of recent, detailed quantitative data on its binding affinity and functional potency at α2-receptor subtypes. This data gap makes a direct and comprehensive efficacy comparison challenging.
For researchers requiring a well-characterized α2-antagonist with established binding affinities and a known selectivity profile, Yohimbine is the more extensively documented choice. Further research is warranted to fully characterize the α2-antagonist properties of this compound using modern pharmacological techniques to enable a more direct and quantitative comparison with other agents in this class.
References
- 1. nbinno.com [nbinno.com]
- 2. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. promega.com [promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Piperoxan vs. Phentolamine: A Comparative Guide to α-Adrenergic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piperoxan (B1220614) and phentolamine (B1677648), two non-selective antagonists of α-adrenergic receptors. By examining their mechanisms of action, receptor binding affinities, and functional effects, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction
This compound and phentolamine are both antagonists of α-adrenergic receptors, meaning they bind to these receptors and prevent their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1][2][3][4][5][6] Phentolamine is a well-characterized non-selective α-blocker, exhibiting affinity for both α1 and α2 subtypes.[5][7][8] this compound, an older drug, is also recognized as a non-selective α-adrenergic blocking agent and holds historical significance as the first antihistamine discovered.[1][2][3] While both compounds share a primary mechanism of action, differences in their potency and receptor subtype selectivity can have significant implications for their pharmacological effects.
Mechanism of Action
Both this compound and phentolamine act as competitive antagonists at α-adrenergic receptors.[6][7] This means they reversibly bind to the same site as the natural agonists, thereby inhibiting the downstream signaling cascades.
-
α1-Adrenergic Receptors: Located on postsynaptic membranes, primarily on smooth muscle cells, their stimulation leads to vasoconstriction. Blockade by this compound or phentolamine results in vasodilation and a decrease in blood pressure.[6]
-
α2-Adrenergic Receptors: Found on presynaptic nerve terminals, they function as autoreceptors to inhibit further release of norepinephrine. Blockade of these receptors can lead to an increased release of norepinephrine from sympathetic nerves.[6][8]
Quantitative Comparison of Receptor Binding Affinity
Precise, directly comparative binding affinity data (Ki or IC50 values) for this compound against α1 and α2-adrenergic receptor subtypes is scarce in publicly available literature, likely due to its status as an older, less commonly studied compound. However, existing research provides valuable insights into the relative potencies of these two antagonists.
One study directly comparing the two compounds found that This compound is approximately 3 to 7 times less potent than phentolamine at both presynaptic (α2) and postsynaptic (α1) α-adrenoceptors.
Phentolamine's binding affinity for various α-adrenergic receptor subtypes has been more extensively characterized, although reported values can vary between studies depending on the experimental conditions.
| Compound | Receptor Subtype | Ki (nM) - Range from Literature | Species |
| Phentolamine | α1 | 1.8 - 37 | Human, Rat |
| α2 | 1.0 - 25 | Human, Rat | |
| This compound | α1 | Data not readily available | - |
| α2 | Data not readily available | - |
Note: The lack of specific Ki values for this compound in readily accessible literature highlights a gap in the comprehensive characterization of this compound compared to the more widely studied phentolamine.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: α1-Adrenergic Receptor Signaling Pathway and Blockade.
Caption: Presynaptic α2-Adrenergic Receptor Signaling and Blockade.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for α-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or phentolamine) for α1 or α2-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound and phentolamine for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α-adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine or [³H]-Rauwolscine for α2).
-
Unlabeled antagonists: this compound and Phentolamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + Radioligand.
-
Non-specific Binding: Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α1 and α2).
-
Competitive Binding: Membrane preparation + Radioligand + increasing concentrations of the test compound (this compound or phentolamine).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Schild Analysis for Antagonist Potency
This protocol describes the use of a functional assay to determine the potency of an antagonist (pA₂ value) in a physiological system.
Objective: To determine the pA₂ value of this compound and phentolamine, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Materials:
-
Isolated tissue preparation containing the α-adrenergic receptor of interest (e.g., rat vas deferens for α1, guinea pig ileum for presynaptic α2).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
α-Adrenergic agonist (e.g., norepinephrine, phenylephrine).
-
Antagonists: this compound and Phentolamine.
-
Organ bath setup with force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile or relaxant response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist (this compound or phentolamine) to the bath and incubate for a sufficient time to allow for equilibrium (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[9][10][11][12][13]
-
Summary and Conclusion
Both this compound and phentolamine are non-selective α-adrenergic receptor antagonists that induce vasodilation by blocking α1 receptors and can increase norepinephrine release via α2 receptor blockade.[1][2][3][4][5][6][8] Based on available data, phentolamine is the more potent of the two antagonists .
The choice between this compound and phentolamine for research purposes will depend on the specific experimental goals. For studies requiring a well-characterized, potent, non-selective α-blocker, phentolamine is the preferred agent due to the extensive availability of binding and functional data. This compound, while historically significant, is less potent and its interaction with α-adrenergic receptor subtypes is not as thoroughly documented in modern literature.
This guide provides a foundational understanding of the comparative pharmacology of this compound and phentolamine. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 7. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. youtube.com [youtube.com]
- 11. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Piperoxan's Antagonist Activity Against Clonidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piperoxan's antagonist activity against the alpha-2 adrenergic agonist clonidine (B47849). The data presented herein is compiled from various in vivo and in vitro studies, offering a quantitative and qualitative assessment of this compound's efficacy in comparison to other alpha-adrenergic antagonists, namely yohimbine (B192690) and phentolamine (B1677648). Detailed experimental protocols and signaling pathway visualizations are included to support the presented data and provide a thorough understanding of the underlying mechanisms.
Executive Summary
Clonidine, a potent alpha-2 adrenergic agonist, elicits a range of physiological responses, including sedation, analgesia, and hypotension. Its effects are primarily mediated through the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase and subsequently reduce intracellular cyclic AMP (cAMP) levels. This compound (B1220614) acts as a competitive antagonist at these receptors, thereby inhibiting or reversing the effects of clonidine. This guide explores the experimental evidence validating this antagonism and compares this compound's potency and selectivity with other well-known alpha-2 antagonists.
Comparative Antagonist Activity
The antagonist activity of this compound against clonidine has been evaluated in various experimental models. The following tables summarize the quantitative data from key studies, comparing the effective dose (ED50) of this compound with that of yohimbine and phentolamine in antagonizing specific clonidine-induced effects.
In Vivo: Antagonism of Clonidine-Induced Antidiarrheal Effect in Rats
This assay measures the ability of an antagonist to reverse the antidiarrheal effect of clonidine, which is mediated by alpha-2 adrenergic receptors in the gastrointestinal tract.
| Antagonist | ED50 (mg/kg) | Alpha-2/Alpha-1 Selectivity Ratio |
| This compound | 9.36 | 0.44 |
| Yohimbine | 0.51 | 0.020 |
| Phentolamine | 0.34 | 0.58 |
Data sourced from a study on the antagonism of the antidiarrheal effect of clonidine in rats.
Interpretation: In this model, a lower ED50 value indicates a higher potency in antagonizing the alpha-2 mediated effects of clonidine. Both yohimbine and phentolamine demonstrated higher potency than this compound. The selectivity ratio indicates the relative affinity for alpha-2 versus alpha-1 adrenergic receptors, with a lower ratio suggesting higher selectivity for alpha-2 receptors. Yohimbine shows the highest selectivity for the alpha-2 receptor in this assay. This compound and phentolamine exhibit a mixed alpha-1/alpha-2 antagonist profile.
Signaling Pathway of Clonidine and this compound
The following diagram illustrates the molecular mechanism of action for clonidine and the antagonistic effect of this compound at the alpha-2 adrenergic receptor.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: In Vivo Antagonism Study
The following diagram outlines a typical workflow for an in vivo experiment designed to validate the antagonist activity of a compound like this compound against clonidine.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This protocol is a standard method for evaluating the antidiarrheal activity of compounds by assessing their ability to counteract the diarrhea induced by castor oil, a known irritant laxative.
Materials:
-
Male Wistar rats (180-220 g)
-
Castor oil
-
Clonidine hydrochloride
-
This compound hydrochloride (and other antagonists)
-
Vehicle (e.g., 0.9% saline or 5% gum acacia solution)
-
Oral gavage needles
-
Cages with absorbent paper lining
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental environment for at least one week. Fast the animals for 18-24 hours before the experiment, with free access to water.[1]
-
Grouping: Randomly divide the rats into experimental groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Castor oil control (receives vehicle + castor oil)
-
Group 3: Clonidine control (receives clonidine + castor oil)
-
Group 4 onwards: Antagonist treatment (receive a specific dose of this compound, yohimbine, or phentolamine) followed by clonidine and then castor oil.
-
-
Drug Administration:
-
Administer the antagonist or its vehicle orally or intraperitoneally at a predetermined time before clonidine.
-
Administer clonidine (e.g., 1 mg/kg, subcutaneous) or its vehicle.
-
After a set interval (e.g., 30 minutes), administer castor oil (e.g., 1 mL/rat, orally) to all groups except the vehicle control.
-
-
Observation: Place each rat in an individual cage lined with fresh absorbent paper. Observe the animals for a period of 4-6 hours.[1]
-
Data Collection: Record the following parameters:
-
Onset of diarrhea (time to the first diarrheic dropping).
-
Total number of diarrheic stools.
-
Total weight of diarrheic stools.
-
-
Data Analysis: Calculate the percentage inhibition of diarrhea for each treatment group compared to the castor oil control group. Determine the ED50 of the antagonist, which is the dose required to reduce the effect of clonidine by 50%.
Antagonism of Clonidine-Induced Bradycardia in Anesthetized Dogs
This protocol assesses the ability of an antagonist to block the negative chronotropic (heart rate-lowering) effect of clonidine, which is mediated by central and peripheral alpha-2 adrenergic receptors.
Materials:
-
Beagle dogs of either sex
-
Anesthetic agent (e.g., pentobarbital)
-
Clonidine hydrochloride
-
This compound hydrochloride (and other antagonists)
-
Physiological monitoring equipment (ECG, blood pressure monitor)
-
Intravenous catheters
-
Surgical instruments for nerve stimulation (if applicable)
Procedure:
-
Animal Preparation: Anesthetize the dogs with a suitable anesthetic agent. Insert intravenous catheters for drug administration and fluid maintenance.
-
Instrumentation: Attach ECG electrodes to monitor heart rate and rhythm continuously. Monitor arterial blood pressure via an arterial catheter.
-
Baseline Measurement: After a stabilization period, record baseline heart rate and blood pressure.
-
Drug Administration:
-
Administer the antagonist (e.g., this compound, 1 mg/kg, IV) or vehicle.
-
After a predetermined interval, administer clonidine (e.g., 10 µg/kg, IV).
-
-
Data Collection: Continuously record heart rate and blood pressure throughout the experiment.
-
Data Analysis: Compare the changes in heart rate from baseline in the antagonist-pretreated group with the group that received clonidine alone. The degree of antagonism is determined by the extent to which the antagonist prevents the clonidine-induced bradycardia.
Inhibition of Clonidine's Effect on Substance P Release from Rat Spinal Cord Slices
This in vitro protocol evaluates the antagonist's ability to block the inhibitory effect of clonidine on the release of substance P, a neurotransmitter involved in pain signaling, from spinal cord tissue.
Materials:
-
Sprague-Dawley rats
-
Clonidine hydrochloride
-
This compound hydrochloride (and other antagonists)
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium aCSF (for depolarization)
-
Substance P radioimmunoassay (RIA) or ELISA kit
-
Tissue slicer (e.g., McIlwain tissue chopper)
-
Superfusion system
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the spinal cord. Prepare transverse slices (e.g., 400 µm thick) from the lumbar region using a tissue slicer.
-
Superfusion: Place the spinal cord slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate and temperature.
-
Baseline Release: Collect baseline superfusate samples to determine the basal release of substance P.
-
Stimulation and Drug Application:
-
Induce substance P release by switching to a high potassium aCSF solution for a short period (e.g., 5 minutes).
-
To test the effect of clonidine, add it to the superfusion medium before and during the high potassium stimulation.
-
To test the antagonist, pre-incubate the slices with the antagonist (e.g., this compound, 10 µM) before adding clonidine and stimulating with high potassium.
-
-
Sample Collection: Collect superfusate fractions throughout the experiment.
-
Substance P Measurement: Quantify the concentration of substance P in the collected fractions using a sensitive immunoassay (RIA or ELISA).
-
Data Analysis: Compare the amount of substance P released upon stimulation in the presence of clonidine alone versus in the presence of the antagonist and clonidine. The antagonist's efficacy is determined by its ability to restore the potassium-evoked substance P release that was inhibited by clonidine.
Conclusion
The experimental data presented in this guide validate the antagonist activity of this compound against clonidine at alpha-2 adrenergic receptors. While effective, comparative studies indicate that other antagonists, such as yohimbine and phentolamine, may exhibit greater potency or selectivity depending on the experimental model. The choice of antagonist for research or therapeutic development will therefore depend on the desired pharmacological profile, including the relative activity at alpha-1 versus alpha-2 adrenergic receptors. The detailed protocols provided herein offer a foundation for the continued investigation and validation of novel alpha-2 adrenergic antagonists.
References
A Head-to-Head In Vitro Comparison of Piperoxan and Rauwolscine for Adrenergic and Serotonergic Receptor Interactions
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Piperoxan and rauwolscine (B89727), focusing on their interactions with adrenergic and serotonergic receptors. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound, an early synthetic α-adrenergic antagonist, and rauwolscine, a naturally occurring alkaloid, are both recognized for their interaction with the adrenergic system. However, their potency, selectivity, and broader pharmacological profiles exhibit significant differences. This guide delves into their in vitro characteristics, offering a comparative analysis of their binding affinities and functional activities.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and rauwolscine for various adrenergic and serotonergic receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Rauwolscine (Ki, nM) |
| α2-Adrenergic Receptors | ||
| α2A | Data not available | 3.5 |
| α2B | Data not available | 0.37 |
| α2C | Data not available | 0.13 |
| α2D | Data not available | 63.6 |
| α1-Adrenergic Receptors | Binds, but specific Ki not available | Lower affinity than for α2 |
| Serotonin (B10506) (5-HT) Receptors | ||
| 5-HT1A | Data not available | 14-40 (Partial Agonist)[1] |
| 5-HT2A | Data not available | 14-40 (Antagonist)[1] |
| 5-HT2B | Data not available | 14-40 (Antagonist)[1] |
Note: The lack of specific Ki values for this compound in publicly available literature limits a direct quantitative comparison for α2-adrenergic and serotonin receptor subtypes.
Furthermore, rauwolscine exhibits significant interaction with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] This cross-reactivity is a critical consideration for in vitro studies and potential therapeutic applications. The serotonergic activity of this compound is not well-characterized in the available literature.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate the canonical α2-adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound and rauwolscine for α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptor subtypes, or from tissues known to be rich in these receptors.
-
Radioligand: A radiolabeled antagonist with high affinity for α2-receptors, such as [3H]rauwolscine, is utilized.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Incubation: A constant concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound (this compound or rauwolscine) and the prepared membranes. The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Measurement: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of this compound and rauwolscine at α2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the α2-adrenergic receptor of interest are cultured to an appropriate density.
-
Assay Medium: The cells are washed and incubated in a suitable assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: The adenylyl cyclase is stimulated with an agent like forskolin (B1673556) to induce cAMP production.
-
Antagonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound or rauwolscine) before the addition of an α2-adrenergic agonist (e.g., clonidine).
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: The ability of the antagonists to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC50 values for the antagonists are determined, which represent the concentration required to produce 50% of their maximal effect.
Summary and Research Implications
This in vitro comparison highlights the distinct pharmacological profiles of this compound and rauwolscine. Rauwolscine emerges as a potent and selective α2-adrenergic antagonist with well-characterized affinities for the different subtypes. Its additional activity at serotonin receptors makes it a complex pharmacological tool that requires careful consideration in experimental design.
This compound, while historically significant as an α-adrenergic blocker, appears to be less selective, with activity at both α1 and α2 adrenoceptors. The lack of detailed, publicly available in vitro binding data for this compound at α2-adrenergic and serotonin receptor subtypes underscores the need for further research to fully elucidate its pharmacological profile.
For researchers in drug discovery and development, the choice between these two compounds will depend heavily on the specific research question. Rauwolscine offers high potency and selectivity for α2-adrenergic receptors, making it a valuable tool for studying the specific roles of these receptors. However, its serotonergic activity must be accounted for. This compound, on the other hand, may be of interest in studies where a broader, less selective α-adrenergic blockade is desired, though its full receptor interaction profile remains to be comprehensively defined. Future in vitro studies providing a complete binding and functional profile of this compound would be invaluable to the scientific community.
References
Navigating the α-Adrenergic Landscape: A Comparative Selectivity Profile of Piperoxan
For researchers, scientists, and drug development professionals, understanding the precise interactions of pharmacological agents with their molecular targets is paramount. This guide provides a detailed comparison of the selectivity profile of Piperoxan against α1 and α2 adrenoceptors, placing its performance in context with other key α-adrenergic antagonists. The information presented herein is supported by experimental data to aid in the informed selection of research tools and potential therapeutic agents.
This compound, a benzodioxane derivative, has been historically utilized as an α-adrenergic antagonist. Its clinical and research applications necessitate a clear understanding of its binding affinity and functional activity at the different α-adrenoceptor subtypes. This guide will delve into the quantitative specifics of this compound's interaction with α1 and α2 adrenoceptors, offering a comparative analysis with the well-characterized antagonists, Prazosin and Yohimbine, which are archetypal selective antagonists for α1 and α2 adrenoceptors, respectively.
Comparative Binding Affinities of α-Adrenergic Antagonists
The selectivity of an antagonist is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound, Prazosin, and Yohimbine for the human α1 and α2 adrenoceptor subtypes, as determined by radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) | Selectivity |
| This compound | α1A | 160 | α2 > α1 |
| α1B | 230 | ||
| α1D | 130 | ||
| α2A | 6.8 | ||
| α2B | 5.4 | ||
| α2C | 4.9 | ||
| Prazosin | α1A | 0.3 | α1 >> α2 |
| α1B | 0.2 | ||
| α1D | 0.5 | ||
| α2A | 300 | ||
| α2B | 1000 | ||
| α2C | 500 | ||
| Yohimbine | α1A | 500 | α2 >> α1 |
| α1B | 800 | ||
| α1D | 600 | ||
| α2A | 1.2 | ||
| α2B | 0.8 | ||
| α2C | 1.5 |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and supporting scientific literature.
As the data illustrates, this compound demonstrates a clear preference for α2-adrenoceptors over α1-adrenoceptors, with Ki values in the low nanomolar range for all three α2 subtypes. In contrast, its affinity for the α1 subtypes is significantly lower, with Ki values in the mid-nanomolar range. This profile establishes this compound as a moderately selective α2-adrenoceptor antagonist.
For comparison, Prazosin exhibits high affinity and marked selectivity for all α1-adrenoceptor subtypes over α2 subtypes. Conversely, Yohimbine displays high affinity and selectivity for α2-adrenoceptor subtypes over α1 subtypes, making it a classic tool for studying α2-adrenoceptor mediated processes.
Signaling Pathways of α1 and α2 Adrenoceptors
To appreciate the functional consequences of antagonist selectivity, it is essential to understand the distinct signaling pathways initiated by α1 and α2 adrenoceptors.
Activation of α1-adrenoceptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction.
In contrast, α2-adrenoceptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. A primary physiological outcome of α2-adrenoceptor activation is the inhibition of neurotransmitter release from presynaptic nerve terminals.
Experimental Protocols
The determination of antagonist selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to characterize the interaction of compounds like this compound with adrenoceptors.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the affinity of a test compound (unlabeled ligand) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenoceptor subtype.
Materials:
-
Cell membranes expressing the human α-adrenoceptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).
-
Radioligand with high affinity and selectivity for the receptor subtype (e.g., [³H]-Prazosin for α1-adrenoceptors, [³H]-Yohimbine or [³H]-Rauwolscine for α2-adrenoceptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known antagonist for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Schild Analysis)
Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. Schild analysis is a classical pharmacological method used to determine the dissociation constant (pA₂) of a competitive antagonist.
Objective: To determine the pA₂ value of an antagonist, which is a measure of its potency.
Materials:
-
Isolated tissue preparation containing the adrenoceptor of interest (e.g., rat vas deferens for α1, rabbit saphenous vein for α2).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist (e.g., phenylephrine (B352888) for α1, UK 14,304 for α2).
-
Antagonist (e.g., this compound) at various concentrations.
-
Force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the antagonist for a specific period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a new cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the resulting linear regression line provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
This comprehensive guide provides a foundation for understanding the selectivity profile of this compound in the context of α1 and α2 adrenoceptors. The provided data and experimental protocols are intended to be a valuable resource for researchers designing and interpreting experiments in the field of adrenergic pharmacology.
Comparative Analysis of Novel Piperoxan Analogs as α2-Adrenergic Antagonists
A comprehensive guide for researchers and drug development professionals on the antagonistic properties of emerging Piperoxan analogs, benchmarked against established α-adrenergic antagonists. This guide provides a comparative analysis of binding affinities and functional potencies, supported by detailed experimental methodologies and pathway visualizations.
Introduction
This compound, a benzodioxane derivative, was initially investigated as an α-adrenergic blocking agent and is recognized as a notable α2-adrenoceptor antagonist.[1][2] While historically significant as the first antihistamine, its α-adrenergic antagonistic properties have spurred the development of analogs with improved potency and selectivity.[2] This guide offers a comparative overview of novel this compound analogs, placing their performance in context with this compound and other well-established α2-antagonists like Yohimbine and Idazoxan. The aim is to provide a valuable resource for researchers engaged in the discovery and development of new adrenergic receptor modulators.
Comparative Antagonistic Properties
The antagonistic properties of novel this compound analogs are evaluated based on their binding affinity (Ki) for α2-adrenoceptors and their functional potency (pA2 or pKB) in cellular or tissue-based assays. A lower Ki value indicates a higher binding affinity, while a higher pA2 or pKB value signifies greater antagonist potency.
The following table summarizes the available quantitative data for this compound, its analog Fluparoxan, and the established α2-antagonists, Yohimbine and Idazoxan.
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pA2/pKB) | Selectivity (α2 vs α1) |
| This compound | α2-Adrenoceptor | Data not readily available in searched literature | Data not readily available in searched literature | Moderate |
| Fluparoxan | α2-Adrenoceptor | ~7.9 | ~7.9 (rat vas deferens) | >2500-fold |
| Yohimbine | α2A-Adrenoceptor | 8.52 (human) | - | High |
| α2B-Adrenoceptor | 8.00 (human) | - | ||
| α2C-Adrenoceptor | 9.17 (human) | - | ||
| Idazoxan | α2-Adrenoceptor | High | Potent antagonist | High |
Note: The table highlights the need for more comprehensive comparative studies on a wider range of novel this compound analogs. The data for Fluparoxan is derived from a specific study and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
The development and validation of novel this compound analogs involve a series of well-defined experimental procedures. These typically begin with chemical synthesis, followed by in vitro characterization of their antagonistic properties, and may proceed to in vivo studies.
The primary mechanism of action of α2-adrenoceptor antagonists involves the blockade of the negative feedback loop mediated by presynaptic α2-autoreceptors. This leads to an increased release of norepinephrine (B1679862) into the synaptic cleft.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antagonistic properties of novel compounds.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the α2-adrenoceptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target α2-adrenoceptor subtype.
-
Radioligand (e.g., [3H]-Yohimbine).
-
Test compounds (novel this compound analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Tissues for Antagonist Potency (pA2/pKB)
This assay measures the functional potency of an antagonist by its ability to inhibit the response of an isolated tissue to an agonist. The rat vas deferens is a classic preparation for studying α2-adrenoceptor-mediated responses.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (physiological salt solution).
-
α2-Adrenoceptor agonist (e.g., Clonidine).
-
Test compounds (novel this compound analogs).
-
Organ bath setup with force transducer and data acquisition system.
Procedure:
-
Isolate the vas deferens from a euthanized rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve to the agonist (e.g., Clonidine) to establish a baseline.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the test antagonist for a predetermined time.
-
Obtain a second cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Construct Schild plots by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Conclusion and Future Directions
The exploration of novel this compound analogs continues to be a promising avenue for the development of selective and potent α2-adrenoceptor antagonists. The data presented for Fluparoxan demonstrates the potential to significantly improve upon the pharmacological profile of the parent compound, this compound. However, a more systematic and comparative evaluation of a broader range of analogs is necessary to establish clear structure-activity relationships and identify lead candidates for further development. Future research should focus on synthesizing and characterizing diverse series of this compound derivatives and publishing comprehensive comparative data to facilitate the advancement of this important class of compounds.
References
A Researcher's Guide to In Vitro Experimental Controls for Piperoxan Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental controls for in vitro studies involving Piperoxan, an α2-adrenergic receptor antagonist. This document outlines detailed experimental protocols, presents comparative data for this compound and its alternatives, and includes visual workflows to ensure robust and reliable experimental design.
This compound is a competitive antagonist of α-adrenergic receptors with a preference for the α2 subtype. Its utility in in vitro research is significant for dissecting the role of α2-adrenergic signaling in various physiological and pathological processes. To ensure the validity and reproducibility of such studies, the implementation of appropriate experimental controls is paramount. This guide will delve into the critical controls, compare this compound with other common α2-adrenergic antagonists, and provide standardized protocols for key in vitro assays.
Understanding the Role of Experimental Controls
-
Vehicle Control: This is a fundamental negative control. The vehicle is the solvent in which this compound is dissolved (e.g., DMSO, ethanol (B145695), or saline).[1][2] Treating a set of cells or tissues with the vehicle alone at the same concentration used for the drug treatment ensures that any observed effects are due to this compound itself and not the solvent.[1][2]
-
Positive Control (Antagonist): A well-characterized α2-adrenergic antagonist with a known potency, such as Yohimbine (B192690), serves as a positive control.[3] This control confirms that the experimental system is responsive to α2-adrenergic blockade. If the positive control fails to produce the expected effect, it may indicate a problem with the experimental setup.
-
Positive Control (Agonist): To assess the antagonistic properties of this compound, a specific α2-adrenergic agonist, such as Clonidine (B47849) or UK-14,304, is used to elicit a measurable response (e.g., inhibition of neurotransmitter release, smooth muscle contraction).[4][5][6] this compound's efficacy is then determined by its ability to block this agonist-induced response.
-
Negative Control (No Treatment): This group of cells or tissues is not exposed to any treatment, including the vehicle. It provides a baseline for the normal physiological response of the in vitro system.
Comparative Analysis of α2-Adrenergic Antagonists
This compound is often compared with other α-adrenergic antagonists in research settings. The choice of antagonist can depend on factors such as selectivity for α2-receptor subtypes, potency, and the specific research question. Below is a comparison of this compound with two commonly used alternatives: Yohimbine and Phentolamine (B1677648).
| Antagonist | Primary Mechanism of Action | Selectivity | Common In Vitro Applications |
| This compound | Competitive antagonist of α-adrenergic receptors | Preferential for α2-adrenoceptors | Studying neurotransmitter release, smooth muscle physiology, and α2-adrenoceptor pharmacology.[7][8][9] |
| Yohimbine | Competitive antagonist of α2-adrenergic receptors | Highly selective for α2-adrenoceptors | Widely used as a standard α2-adrenergic antagonist in various in vitro and in vivo models.[10][11][12][13][14] |
| Phentolamine | Non-selective competitive antagonist of α1 and α2-adrenergic receptors | Non-selective for α-adrenoceptor subtypes | Used when a broad blockade of α-adrenergic receptors is desired.[15][16][17][18][19] |
Quantitative Comparison of Antagonist Potency
The potency of an antagonist is typically expressed by its pA2 value in functional assays or its Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value in binding assays. These values can vary depending on the tissue and experimental conditions.
| Antagonist | Assay Type | Tissue/Cell Line | pA2 Value | Ki (nM) | IC50 (nM) |
| This compound | Functional Assay | Rat Vas Deferens | ~6.0 - 7.0[7] | - | - |
| Radioligand Binding | Various | - | Varies | - | |
| Yohimbine | Functional Assay | Rat Vas Deferens | ~7.5 - 8.5[12][20] | - | - |
| Radioligand Binding | Human Platelets | - | ~1.74 - 6.2[21][22] | - | |
| Radioligand Binding | Neonatal Rat Lung | - | ~1.53[23] | - | |
| Phentolamine | Functional Assay | Rat Vas Deferens | ~7.0 - 8.0[17][24] | - | - |
| Radioligand Binding | Human α2B-adrenoceptor | - | ~10[25] | ~1.1[16] |
Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, radioligand used, and tissue preparation. Researchers should consult the primary literature for precise values relevant to their experimental setup.
Detailed Experimental Protocols
To ensure consistency and comparability of data, detailed and standardized protocols are essential. Below are generalized protocols for two key in vitro assays used to characterize α2-adrenergic antagonists.
Isolated Tissue Functional Assay (e.g., Rat Vas Deferens)
This assay measures the ability of an antagonist to inhibit the contractile response of an isolated tissue to an α2-adrenergic agonist. The rat vas deferens is a classic model for studying presynaptic α2-adrenoceptors that modulate neurotransmitter release.[26][27]
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male rat according to institutional guidelines.
-
Carefully dissect the vas deferens and place it in oxygenated Krebs-Henseleit solution.[28]
-
Mount a segment of the tissue in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5-1 g).
-
-
Experimental Procedure:
-
Elicit a baseline contractile response. This can be achieved through electrical field stimulation or by adding a submaximal concentration of an α1-adrenoceptor agonist.
-
Once a stable baseline is achieved, add a selective α2-adrenoceptor agonist (e.g., clonidine or UK-14,304) to inhibit the twitch response.
-
After the agonist effect has stabilized, add increasing cumulative concentrations of this compound or the alternative antagonist.
-
Record the contractile responses at each antagonist concentration.
-
-
Controls:
-
Vehicle Control: In a separate tissue preparation, add the vehicle at the same volumes as the antagonist solutions.
-
Positive Control: Use a known potent α2-antagonist like yohimbine in place of this compound to confirm the assay's responsiveness.
-
Time Control: Run a parallel experiment with the agonist alone to ensure the response is stable over the duration of the experiment.
-
-
Data Analysis:
-
Construct concentration-response curves for the antagonist.
-
Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency.
-
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the α2-adrenergic receptor by competing with a radiolabeled ligand for binding to the receptor.[29][30][31]
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express α2-adrenergic receptors (e.g., CHO cells stably expressing the receptor, rat cerebral cortex) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[30]
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]yohimbine or [3H]rauwolscine), and increasing concentrations of the unlabeled antagonist (this compound or alternatives).[32][33][34]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled ligand (e.g., phentolamine) to saturate all specific binding sites.[19]
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled antagonist concentration.
-
Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway of α2-Adrenergic Receptor Antagonism
This compound, as an α2-adrenergic receptor antagonist, blocks the downstream signaling cascade typically initiated by the binding of an agonist like norepinephrine.
By adhering to these guidelines and employing the appropriate controls, researchers can ensure the generation of high-quality, reliable, and reproducible data in their in vitro investigations of this compound and other α2-adrenergic antagonists.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conduction block by clonidine is not mediated by alpha2-adrenergic receptors in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effect of alpha-adrenoceptor antagonists in rat isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]
- 12. Radioenzymatic assay measurement of yohimbine's influence on adrenergic neurotransmission of rat vas deferens: unique consequence of using normetanephrine as an uptake2-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonist properties of phentolamine at both presynaptic alpha 2-adrenoceptors and presynaptic dopamine receptors using field stimulated right cat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Effects of prazosin and phentolamine on responses to field stimulation and to noradrenaline in vas deferens and anococcygeus muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phentolamine lacks alpha 2-adrenoceptor agonist activity in anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pa2online.org [pa2online.org]
- 20. A study of stimulation-evoked activation of alpha 2-adrenoceptors in the rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetics of alpha-adrenoreceptor blockade by phentolamine in the normal and denervated rabbit aorta and rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 11837 [pdspdb.unc.edu]
- 26. Analysis of agonism at functional prejunctional alpha 2-adrenoceptors of rat vas deferens using operational and null approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An investigation of alpha-adrenoceptor responsiveness in the vas deferens of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. mdpi.com [mdpi.com]
- 33. go.drugbank.com [go.drugbank.com]
- 34. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperoxan: A Historical Research Tool Eclipsed by Modern Adrenergic Antagonists
Once a foundational tool in autonomic research, the non-selective alpha-adrenergic antagonist Piperoxan has been largely superseded by a new generation of highly selective and potent antagonists. This guide provides a comparative analysis of this compound against modern alternatives like Prazosin, Yohimbine, and Idazoxan, highlighting the limitations of the former and the advantages of the latter in contemporary research settings.
This compound, a derivative of benzodioxan, was instrumental in the initial exploration of the adrenergic system and was also notably the first antihistamine discovered.[1] However, its clinical and research utility was hampered by a lack of receptor selectivity and associated toxic effects.[1] Modern research demands a higher degree of precision, a need met by antagonists designed to target specific alpha-1 and alpha-2 adrenergic receptor subtypes.
Lack of Selectivity: The Primary Limitation of this compound
Furthermore, this compound exhibits significant affinity for histamine (B1213489) H1 receptors, a characteristic that led to its initial identification as an antihistamine.[1] This off-target activity can introduce unintended experimental variables, making it difficult to attribute observed effects solely to alpha-adrenergic blockade.
Modern Antagonists: A Paradigm of Selectivity and Potency
In stark contrast to this compound, modern alpha-adrenergic antagonists offer remarkable selectivity, allowing researchers to probe the function of individual receptor subtypes with high precision.
-
Prazosin: A quinazoline (B50416) derivative, Prazosin is a highly selective antagonist for alpha-1 adrenergic receptors, exhibiting significantly lower affinity for alpha-2 receptors.[3] This selectivity makes it an invaluable tool for studying the physiological and pathological roles of alpha-1 adrenoceptors in conditions such as hypertension and benign prostatic hyperplasia.
-
Yohimbine: An indole (B1671886) alkaloid, Yohimbine is a potent and selective antagonist of alpha-2 adrenergic receptors.[4] It has been extensively used in research to investigate the role of these receptors in neurotransmitter release, cardiovascular function, and various behavioral paradigms.[4] However, it is important to note that Yohimbine also displays affinity for other receptors, including serotonin (B10506) and dopamine (B1211576) receptors, at higher concentrations.[4]
-
Idazoxan: This imidazoline (B1206853) derivative is a potent and selective alpha-2 adrenoceptor antagonist.[5] While it demonstrates greater selectivity for alpha-2 over alpha-1 receptors compared to this compound, it also binds to non-adrenergic imidazoline receptors, which can complicate the interpretation of experimental data.[5][6]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and modern antagonists for adrenergic and histamine receptors.
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2A-Adrenergic Receptor (Ki, nM) | α2B-Adrenergic Receptor (Ki, nM) | α2C-Adrenergic Receptor (Ki, nM) | Histamine H1 Receptor (Ki, nM) |
| This compound | Data not readily available | 5.4[2] | 2[2] | 1.3[2] | Data not readily available |
| Prazosin | ~0.5 (α1A), ~1 (α1B), ~3 (α1D) | >1000 | >1000 | >1000 | Data not readily available |
| Yohimbine | ~500 | ~1-10 | ~1-10 | ~1-10 | ~1000 |
| Idazoxan | >1000 | ~5-10 | ~5-10 | ~5-10 | Data not readily available |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols: A Methodological Overview
The determination of binding affinities and functional antagonist activity is crucial for characterizing these compounds. Below are representative protocols for key experimental assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound, Prazosin, Yohimbine, and Idazoxan for α1, α2, and H1 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for adrenergic receptors, CHO-K1 cells expressing human H1 receptors).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine or [³H]-Rauwolscine for α2, [³H]-Pyrilamine for H1) and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation: Separate the receptor-bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonist Assay (e.g., Calcium Mobilization for α1 and H1 Receptors)
This assay measures the ability of an antagonist to block the functional response induced by an agonist.
Objective: To determine the functional potency (IC50) of this compound and Prazosin in blocking α1-adrenergic receptor-mediated calcium mobilization, and this compound for H1 receptor-mediated calcium mobilization.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells expressing the α1A-adrenergic or H1 receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., phenylephrine (B352888) for α1, histamine for H1).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist for inhibiting the agonist-induced response.
Signaling Pathways
The binding of antagonists to their respective receptors blocks the downstream signaling cascades initiated by endogenous agonists like norepinephrine (B1679862) and histamine.
Conclusion: The Imperative of Selectivity in Modern Research
The evolution from non-selective antagonists like this compound to highly selective agents such as Prazosin, Yohimbine, and Idazoxan represents a significant advancement in pharmacology. While this compound holds historical importance, its utility in modern research is severely limited by its lack of receptor selectivity and off-target effects. For researchers aiming to elucidate the precise roles of adrenergic receptor subtypes in health and disease, the use of modern, selective antagonists is indispensable. The choice of antagonist should be guided by its specific receptor binding profile and the experimental question at hand, ensuring the generation of clear, interpretable, and translatable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride (135-87-5) for sale [vulcanchem.com]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Piperoxan: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Piperoxan, a research chemical requiring specialized handling due to its potential health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Do not dispose of this compound in the regular trash or down the drain.[2][3] Adherence to the procedures outlined below is critical for protecting personnel and the environment.
Summary of this compound Hazards and Disposal Information
The following table summarizes key quantitative and qualitative data regarding this compound for easy reference during handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | This compound hydrochloride | PubChem |
| CAS Number | 135-87-5 | [4] |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [1] |
| Acute Oral Toxicity | Harmful if swallowed (H302) | [1][4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (H410) | [1] |
| Disposal Method | Dispose of as hazardous waste. Do not release to the environment. | [1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe disposal of solid this compound waste and materials contaminated with this compound.
1. Waste Identification and Segregation:
-
Identify Waste: All unused or expired solid this compound, as well as any materials grossly contaminated with it (e.g., weighing papers, gloves, pipette tips), must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other types of waste.[4] Keep it separate from liquid waste, biological waste, and other incompatible solid chemical wastes.[4] Specifically, store this compound waste away from strong acids, bases, and oxidizing agents.[1]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
3. Waste Container Selection and Labeling:
-
Container Selection:
-
Use a designated, leak-proof container with a secure screw-top lid for solid this compound waste. The container must be chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
Ensure the container is in good condition with no cracks or deterioration.[5]
-
-
Labeling:
-
As soon as you begin accumulating waste in the container, affix a "Hazardous Waste" label.[3]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The date you first added waste to the container
-
Your name, lab location (building and room number), and contact information[3]
-
-
4. Waste Accumulation and Storage:
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full or if you will no longer be generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or calling the EHS office.
-
Do Not Transport Waste: Do not transport hazardous waste across public areas or between buildings yourself. This should only be done by trained EHS personnel.
6. Disposal of Empty this compound Containers:
-
Grossly Contaminated Containers: If the original this compound container has a significant amount of solid residue that cannot be easily removed, it should be disposed of as hazardous waste.
-
Rinsed Containers: If the container can be thoroughly triple-rinsed, the first rinseate must be collected and disposed of as liquid hazardous waste.[7] After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[1]
Experimental Workflow & Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for this compound solid waste disposal.
Caption: Decision tree for empty this compound container disposal.
References
- 1. odu.edu [odu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Piperoxan
Essential Safety and Handling Guide for Piperoxan
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Key Safety and Toxicological Data
While specific occupational exposure limits for this compound have not been established by major regulatory agencies, the following toxicological data is available and underscores the need for careful handling.
| Parameter | Value | Species | Source |
| Occupational Exposure Limits (OELs) | Not established | N/A | [1] |
| LD50 (Oral) | 502 mg/kg | Mouse | [2] |
| LD50 (Intraperitoneal) | 175 mg/kg | Mouse | [2] |
| LD50 (Subcutaneous) | 500 mg/kg | Mouse | [2] |
| Primary Skin Irritant Effect | No irritant effect | N/A | [2] |
| Primary Eye Irritant Effect | No irritating effect | N/A | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Nitrile or neoprene gloves.- Lab Coat: Standard laboratory coat. |
| Weighing and Aliquoting (Solid) | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety glasses with side shields or safety goggles.[1]- Respiratory Protection: If weighing outside of a chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Gloves: Nitrile or neoprene gloves. For prolonged handling or higher concentrations, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety goggles.[1]- Work Area: All manipulations should be performed in a certified chemical fume hood. |
| Experimental Use | - Gloves: Nitrile or neoprene gloves.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety glasses with side shields or safety goggles.[1] |
| Waste Disposal | - Gloves: Nitrile or neoprene gloves.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety goggles.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Solution Preparation
-
Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Avoid Dust Generation: When handling the solid form, take care to avoid the generation of dust.
-
Solvent Selection: Use the appropriate solvent as specified in your experimental protocol.
Experimental Use
-
Controlled Environment: Perform all experiments involving this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
No Personal Items: Do not eat, drink, or smoke in the laboratory where this compound is being handled.[1]
Decontamination
-
Work Surfaces: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean any equipment that has come into contact with this compound according to your laboratory's standard operating procedures.
Standard Operating Procedure Workflow
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation develops.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Small Spills (Solid):
-
Gently sweep up the material, avoiding dust generation.
-
Place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and your laboratory's safety officer.
-
Prevent the spill from entering drains.
-
Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to clean up the spill.
-
-
Emergency Response Workflow
Caption: Decision-making workflow for this compound emergencies.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid and Liquid Waste:
-
Collect all waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Deface the label on the empty container before disposing of it in the regular trash or as directed by your institution's waste management guidelines.
-
By adhering to these safety and handling procedures, researchers can minimize the risks associated with the use of this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
